Technical Documentation Center

Fenitrooxone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Fenitrooxone
  • CAS: 2255-17-6

Core Science & Biosynthesis

Foundational

Fenitrooxon vs Fenitrothion toxicity comparison

An In-Depth Technical Guide to the Comparative Toxicity of Fenitrothion and its Active Metabolite, Fenitrooxon Executive Summary This technical guide provides a detailed comparative analysis of the organophosphate insect...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Toxicity of Fenitrothion and its Active Metabolite, Fenitrooxon

Executive Summary

This technical guide provides a detailed comparative analysis of the organophosphate insecticide fenitrothion and its oxygen analog metabolite, fenitrooxon. Fenitrothion itself is a relatively weak inhibitor of acetylcholinesterase (AChE), the primary target for organophosphate toxicity. Its toxicity in vivo is almost entirely dependent on metabolic bioactivation to fenitrooxon. This conversion, primarily mediated by cytochrome P450 enzymes in the liver, replaces the thion (P=S) group with an oxon (P=O) group. The resulting fenitrooxon is a highly potent inhibitor of AChE. This guide elucidates the chemical, mechanistic, and toxicological differences that underpin this pro-drug to active toxicant relationship, providing quantitative data, mechanistic diagrams, and standardized experimental protocols for assessment. Understanding this metabolic transformation is critical for accurate risk assessment, the development of potential antidotes, and the study of organophosphate toxicology.

Introduction to Fenitrothion: A Second-Generation Organophosphate

Fenitrothion (O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate) is a broad-spectrum organophosphate (OP) insecticide introduced in 1959.[1] It was developed as a less toxic alternative to highly hazardous compounds like parathion, offering a wider safety margin for mammals while maintaining high efficacy against a wide range of chewing, sucking, and boring insect pests.[1] Like all organophosphates, its primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2] However, the fenitrothion molecule itself is not the ultimate toxicant; it is a pro-pesticide that requires metabolic activation to exert its primary toxic effect.[3]

The Principle of Metabolic Bioactivation: From Thion to Oxon

The defining difference in the toxicity of fenitrothion and fenitrooxon lies in the principle of metabolic bioactivation. Fenitrothion is a phosphorothionate, containing a phosphorus-sulfur double bond (P=S). Phosphorothionates are generally poor inhibitors of AChE. The sulfur atom is less electronegative than oxygen, resulting in a less electrophilic phosphorus atom, which is the reactive center for AChE binding.

In vivo, fenitrothion undergoes oxidative desulfuration, a Phase I metabolic reaction predominantly catalyzed by hepatic cytochrome P450 (CYP450) monooxygenases.[4] This process replaces the sulfur atom with an oxygen atom, converting fenitrothion into its oxygen analog, fenitrooxon (P=O).[4] The P=O bond is highly polarized, making the phosphorus atom significantly more electrophilic and a prime target for nucleophilic attack by the serine hydroxyl group in the active site of AChE. This metabolic conversion is the pivotal event that transforms a relatively benign molecule into a potent neurotoxin.

Comparative Physicochemical Properties

The structural change from a P=S to a P=O bond, while seemingly minor, alters the physicochemical properties of the molecule, influencing its environmental fate and biological interactions.

PropertyFenitrothionFenitrooxonSource(s)
CAS Number 122-14-52255-17-6[5][6]
Molecular Formula C₉H₁₂NO₅PSC₉H₁₂NO₆P[1][5]
Molecular Weight 277.23 g/mol 261.17 g/mol [1][5]
Appearance Yellow-brown liquidColorless to pale yellow liquid[5][6]
Water Solubility (20-30°C) 14-38 mg/LMore polar; higher water solubility expected[3][4]
log P (Octanol/Water) ~3.3~1.7 (Computed)[1][5][7]

Rationale: The replacement of the sulfur atom with a more electronegative oxygen atom increases the polarity of the fenitrooxon molecule. This is reflected in the significantly lower octanol/water partition coefficient (log P), indicating that fenitrooxon is less lipophilic and more water-soluble than its parent compound, fenitrothion.

Mechanism of Action: Potent Acetylcholinesterase Inhibition by Fenitrooxon

The primary toxicological endpoint for both compounds is the inhibition of AChE, which leads to an accumulation of the neurotransmitter acetylcholine in synaptic clefts, causing a state of cholinergic crisis characterized by overstimulation of muscarinic and nicotinic receptors.[8]

The Role of Acetylcholinesterase (AChE)

AChE terminates nerve impulses in the cholinergic nervous system by rapidly hydrolyzing acetylcholine into choline and acetic acid. The enzyme's active site contains a catalytic triad, with a critical serine residue that performs a nucleophilic attack on the acetyl group of acetylcholine.[9]

The Irreversible Phosphorylation of AChE by Fenitrooxon

Fenitrooxon acts as a potent irreversible inhibitor of AChE.[6] The highly electrophilic phosphorus atom of fenitrooxon is readily attacked by the nucleophilic serine residue in the AChE active site. This results in the formation of a stable, covalent phosphoserine bond, effectively phosphorylating the enzyme. The departure of the 3-methyl-4-nitrophenol group completes the reaction. This phosphorylated enzyme is extremely stable and resistant to hydrolysis, rendering it non-functional. The enzyme can undergo a process called "aging," where an alkyl group is lost, making the phosphorylation truly irreversible and preventing reactivation even with medical intervention.

Why Fenitrothion is a Poor Inhibitor

In contrast, the phosphorus atom in fenitrothion is not sufficiently electrophilic to be an effective substrate for the AChE active site serine. Consequently, fenitrothion is a very weak inhibitor and does not significantly contribute to the observed toxicity following exposure.

AChE_Inhibition cluster_0 Normal AChE Function cluster_1 Inhibition by Fenitrooxon AChE AChE Active Site (Serine-OH) Products Choline + Acetate (Signal Termination) AChE->Products Hydrolyzes ACh Acetylcholine ACh->AChE Binds AChE_Inhibited Phosphorylated AChE (Inactive Enzyme) Leaving_Group 3-methyl-4-nitrophenol AChE_Inhibited->Leaving_Group Fenitrooxon Fenitrooxon (P=O) Fenitrooxon->AChE_Inhibited Covalent Bonding (Irreversible) Fenitrothion Fenitrothion (P=S) AChE_target AChE Active Site (Serine-OH) Fenitrothion->AChE_target Very Weak Interaction (Negligible Inhibition) Metabolism_Pathway FNT Fenitrothion (P=S) (Low Toxicity) FNO Fenitrooxon (P=O) (High Toxicity) FNT->FNO Bioactivation (CYP450, Liver) Detox_FNT Detoxified Metabolites (e.g., Desmethyl-fenitrothion) FNT->Detox_FNT Detoxification (GSTs) Detox_FNO Detoxified Metabolites (3-methyl-4-nitrophenol) FNO->Detox_FNO Detoxification (PON1) AChE Acetylcholinesterase (Target Site) FNO->AChE Inhibition Inhibition Neurotoxicity AChE->Inhibition

Figure 2: Metabolic pathway of Fenitrothion.

Comparative Toxicity Analysis: A Quantitative View

The difference in the intrinsic inhibitory potency of the two compounds is stark and is best illustrated by comparing their in vitro and in vivo toxicity data.

In Vitro Potency: Acetylcholinesterase Inhibition (IC₅₀)

The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. This in vitro measure is a direct reflection of a compound's intrinsic potency at the target site.

CompoundTargetSpeciesIC₅₀ ValuePotency ComparisonSource
Fenitrothion AChEHuman> 500 µMWeak Inhibitor[5]
Fenitrooxon AChEHuman0.84 µM Potent Inhibitor [5]
Fenitrooxon AChERat0.95 µM Potent Inhibitor [5]

Causality Insight: The data clearly demonstrates that fenitrooxon is several orders of magnitude more potent as an AChE inhibitor than fenitrothion. This biochemical evidence is the cornerstone of the toxicity comparison, directly explaining why metabolic activation is a prerequisite for fenitrothion's neurotoxicity.

In Vivo Acute Toxicity (LD₅₀)
CompoundSpeciesRouteLD₅₀ (mg/kg body weight)Toxicity ClassSource(s)
Fenitrothion RatOral250 - 800Moderately Toxic[3]
Fenitrothion MouseOral715 - 870Moderately Toxic[3]
Fenitrothion RatDermal> 890Low Toxicity[3]
Fenitrooxon RatOralData not readily available (Expected to be significantly lower than Fenitrothion)Expected to be Highly Toxic-

Experimental Protocols for Toxicity Assessment

To ensure trustworthy and reproducible data, standardized protocols are essential. The following sections outline validated methodologies for assessing the key toxicological parameters discussed.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is the gold standard for measuring AChE activity and its inhibition.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which is measured colorimetrically at 412 nm. The rate of color formation is directly proportional to AChE activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare a stock solution of AChE (e.g., from electric eel or human erythrocytes) in the phosphate buffer to a final concentration of 1 U/mL.

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 14 mM stock solution of the substrate, acetylthiocholine iodide (ATChI), in deionized water.

    • Prepare serial dilutions of the test inhibitors (Fenitrothion, Fenitrooxon) in a suitable solvent (e.g., ethanol or DMSO) and then dilute further in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of 0.1 M phosphate buffer (pH 8.0).

      • 10 µL of the test inhibitor solution (or solvent for control wells).

      • 10 µL of the AChE enzyme solution (1 U/mL).

    • Incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to interact with the enzyme.

    • Add 10 µL of 10 mM DTNB to each well.

    • Initiate the reaction by adding 10 µL of 14 mM ATChI to each well.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometric plate reader.

    • Measure the change in absorbance at 412 nm over time (kinetic mode) for 5-10 minutes. The rate of reaction (V = ΔAbs/min) is calculated.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.

Self-Validation System: The protocol includes positive controls (no inhibitor) to establish baseline enzyme activity and solvent controls to ensure the vehicle does not affect the reaction. A known potent inhibitor can be used as a reference compound to validate assay performance.

Workflow: In Vivo Acute Oral Toxicity Study (OECD Guideline 423)

This workflow follows the Acute Toxic Class Method, which minimizes animal use while allowing for hazard classification.

Objective: To determine a substance's toxicity class and approximate LD₅₀ after a single oral dose.

Principle: A stepwise procedure using a small number of animals (3 per step) of a single sex (typically female). The outcome of each step (mortality or survival) determines the dose for the next step.

OECD_423_Workflow start Start: Select Starting Dose (e.g., 300 mg/kg) Based on existing data step1 Step 1: Dose 3 Animals start->step1 observe1 Observe for 14 days (Mortality, Clinical Signs) step1->observe1 outcome1_A Outcome A: 0 or 1 animal dies observe1->outcome1_A Survival outcome1_B Outcome B: 2 or 3 animals die observe1->outcome1_B Mortality step2_A Step 2A: Dose 3 new animals at HIGHER dose (e.g., 2000 mg/kg) outcome1_A->step2_A step2_B Step 2B: Dose 3 new animals at LOWER dose (e.g., 50 mg/kg) outcome1_B->step2_B end Stop: Determine Toxicity Class & Estimate LD₅₀ step2_A->end ...continue steps step2_B->end ...continue steps

Figure 3: Simplified workflow for an acute oral toxicity study (OECD 423).

Conclusion: A Synthesis of Comparative Toxicity

The toxicological comparison between fenitrothion and fenitrooxon is a classic example of metabolic bioactivation.

  • Fenitrothion is a Pro-Pesticide: It possesses low intrinsic toxicity due to its phosphorothionate (P=S) structure, which is a poor inhibitor of acetylcholinesterase.

  • Fenitrooxon is the Active Toxicant: It is formed in the liver via CYP450-mediated oxidative desulfuration. Its oxygen analog (P=O) structure makes it a highly potent, irreversible inhibitor of acetylcholinesterase.

  • Toxicity is Governed by Metabolic Balance: The net toxicity of a fenitrothion exposure is determined by the dynamic interplay between the rate of its activation to fenitrooxon and the rate of detoxification of both molecules by enzymes like PON1 and GSTs.

For researchers and drug development professionals, this distinction is paramount. In vitro screening against fenitrothion alone will yield misleadingly low toxicity results. Any valid assessment of hazard or the development of therapeutic interventions must focus on the potent effects of fenitrooxon and consider the metabolic processes that produce it.

References

  • Extension Toxicology Network. (1996). FENITROTHION - EXTOXNET PIP. Cornell University. [Link]

  • AERU. (2025). Fenitrothion (Ref: OMS 43). University of Hertfordshire. [Link]

  • British Pest Control Association. (2024). Lethal Dose 50 (LD50) - everything you need to know. BPCA. [Link]

  • Wikipedia. Fenitrothion. [Link]

  • CAS Common Chemistry. Fenitrooxon. [Link]

  • PubChem. Fenitrooxon | C9H12NO6P | CID 16738. National Institutes of Health. [Link]

  • INCHEM. (1992). Fenitrothion (EHC 133, 1992). International Programme on Chemical Safety. [Link]

  • El-Demerdash, F. M., & El-Agamy, E. I. (2015). Acute Oral Toxicities of Three Pesticides Used in Egyptian Rice Farms to Albino Rats. Journal of Applied Pharmaceutical Science, 5(11), 145-154.
  • OECD. (2001). Test No. 423: Acute Oral toxicity – Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Wikipedia. Acetylcholinesterase inhibitor. [Link]

  • JoVE. Video: Anticholinesterase Agents: Poisoning and Treatment. [Link]

  • Journal of Pure and Applied Microbiology. (2018). Isolation and Characterization of Fenitrothion (Organophosphate Insecticide) Degrading Fungi from Paddy Fields. [Link]

  • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. [Link]

  • National Toxicology Program. OECD Test Guideline 425. [Link]

  • European Union. Acute Toxicity. The Joint Research Centre: EU Science Hub. [Link]

  • Slideshare. Insecticide metabolism: Phases and examples. [Link]

  • Scribd. OECD Acute Oral Toxicity Guidelines. [Link]

  • YouTube. Cholinergic crisis, organophosphate poisoning (mechanism of disease). [Link]

  • Zhang, X., et al. (2023). Acetylcholinesterase Inhibition in Rats and Humans Following Acute Fenitrothion Exposure Predicted by Physiologically Based Kinetic Modeling-Facilitated Quantitative In Vitro to In Vivo Extrapolation. Environmental Science & Technology. [Link]

  • World Health Organization. (2003). Fenitrothion in Drinking-water. [Link]

  • FAO. FAO Specifications and Evaluations for Agricultural Pesticides - FENITROTHION. [Link]

  • Bio-protocol. Acetylcholinesterase Inhibition Assay. [Link]

Sources

Exploratory

Environmental Persistence and Fate of Fenitrooxon in Aquatic Systems

[1][2][3][4] Executive Summary Fenitrooxon (CAS 2255-17-6), often colloquially or erroneously referred to as "Fenitrooxone," is the oxygen analog and primary toxic metabolite of the organophosphate insecticide Fenitrothi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

Fenitrooxon (CAS 2255-17-6), often colloquially or erroneously referred to as "Fenitrooxone," is the oxygen analog and primary toxic metabolite of the organophosphate insecticide Fenitrothion.[1][2] While the parent compound is widely used for agricultural and public health pest control, its environmental risk profile is significantly driven by the formation of Fenitrooxon via oxidative desulfuration.

This technical guide analyzes the aquatic persistence of Fenitrooxon, distinguishing its fate from the parent compound. Unlike Fenitrothion, which exhibits moderate persistence (half-life ~4–20 days in river water depending on conditions), Fenitrooxon is intrinsically less stable but significantly more potent as an acetylcholinesterase (AChE) inhibitor. Its aquatic fate is governed by a competition between rapid hydrolysis (base-catalyzed) and photolytic degradation, limiting its long-term persistence but creating acute toxicity windows in surface waters.

Part 1: Chemical Identity and Formation Mechanisms

Structural Distinction

The core structural difference lies in the phosphorus bond. Fenitrothion possesses a phosphorothioate group (P=S), which is relatively stable against hydrolysis. Fenitrooxon contains a phosphate group (P=O).[3] The polarization of the P=O bond makes the phosphorus atom more electrophilic, thereby increasing its reactivity with nucleophiles (such as water or the serine residue in AChE) but also accelerating its abiotic degradation.

Formation Pathways

Fenitrooxon is not typically applied directly; it appears in aquatic systems through two primary mechanisms:[4][5][1]

  • Photo-oxidation: UV irradiation of Fenitrothion in surface waters facilitates the replacement of sulfur with oxygen.

  • Biotic Transformation: Metabolic activation by cytochrome P450 monooxygenases in aquatic organisms (fish, invertebrates) or microbial communities.

FormationPathway Parent Fenitrothion (P=S Bond) Oxon Fenitrooxon (P=O Bond) *Toxic Active* Parent->Oxon Oxidative Desulfuration (UV Light / P450 Enzymes) Hydrolysis Hydrolysis Products (3-Methyl-4-nitrophenol) Parent->Hydrolysis Direct Hydrolysis (Slow) Oxon->Hydrolysis Rapid Hydrolysis (pH > 8)

Figure 1. Formation and degradation pathway of Fenitrooxon in aquatic environments.

Part 2: Abiotic Degradation Kinetics

Hydrolysis

Hydrolysis is the dominant dissipation pathway for Fenitrooxon in dark, sterile aquatic environments. The reaction is pH-dependent.

  • Mechanism: Nucleophilic attack by hydroxide ions (OH⁻) on the phosphorus center.

  • Kinetics: The P=O bond renders Fenitrooxon 10–100 times more labile than Fenitrothion under alkaline conditions.

  • Half-Life Estimates:

    • pH 5.0 - 7.0: Moderate stability (Days to Weeks).[5]

    • pH 9.0 (Alkaline): Rapid degradation (Hours to <2 Days).

Photolysis

In surface waters, direct photolysis accelerates the breakdown of Fenitrooxon. While UV light initially converts Fenitrothion to Fenitrooxon, prolonged exposure degrades the oxon into 3-methyl-4-nitrophenol and dimethyl phosphate. This process is faster in natural waters due to sensitization by dissolved organic matter (DOM).

Part 3: Biotic Fate and Microbial Degradation

Microbial communities, particularly those containing Burkholderia sp. and fungi like Trichoderma viride, actively degrade Fenitrooxon. The primary enzymatic pathway involves organophosphate hydrolases (OPH) that cleave the phosphoester bond.

Degradation Products

The ultimate sink for Fenitrooxon in aquatic systems involves cleavage into less toxic moieties:[1]

  • 3-Methyl-4-nitrophenol (3-M-4-NP): The primary leaving group. It is moderately persistent but biodegradable.[4]

  • Dimethyl phosphate (DMP): A low-toxicity inorganic phosphate source.

Table 1: Comparative Persistence Data

ParameterFenitrothion (Parent)Fenitrooxon (Metabolite)
Water Solubility ~19 mg/L (20°C)> 1000 mg/L (Est.)
Hydrolysis t½ (pH 7) ~100–200 days5–10 days (Est.)
Hydrolysis t½ (pH 9) ~100 days< 24 hours
Photolysis t½ < 24 hours (Surface)Rapid (< 12 hours)
Main Degradant Fenitrooxon / 3-M-4-NP3-M-4-NP

Part 4: Analytical Methodology (LC-MS/MS)

Detecting Fenitrooxon requires protocols that prevent thermal degradation (common in GC) and account for its polarity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Sample Preparation
  • Preservation: Acidify samples (pH < 4) immediately to arrest hydrolysis. Store at 4°C.

  • Extraction: Solid Phase Extraction (SPE) using Polymeric Hydrophilic-Lipophilic Balance (HLB) cartridges is preferred over Liquid-Liquid Extraction (LLE) due to Fenitrooxon's higher water solubility.

Instrumental Protocol
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile or Methanol.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions (e.g., m/z 262 → 230 for loss of methanol).

AnalyticalWorkflow Sample Water Sample Collection (Acidify to pH 3) SPE Solid Phase Extraction (SPE) HLB Cartridge Sample->SPE Concentration Elution Elution (Methanol/Acetonitrile) SPE->Elution Recovery LC LC Separation (C18 Column, Gradient) Elution->LC Injection MS MS/MS Detection (ESI+, MRM Mode) LC->MS Ionization Data Quantification (Trace Level ppt) MS->Data Analysis

Figure 2.[5][3][6] Optimized analytical workflow for Fenitrooxon quantification in water.

Part 5: Risk Assessment Implications

Acute vs. Chronic Risk
  • Acute Pulse: Fenitrooxon represents an "acute pulse" risk. Its formation leads to a spike in toxicity (AChE inhibition) shortly after Fenitrothion application, particularly in sunlit, shallow waters.

  • Chronic Exposure: Due to rapid hydrolysis and photolysis, Fenitrooxon does not bioaccumulate or persist long-term in the water column. Chronic risk is primarily associated with the parent compound or the accumulation of the phenolic metabolite in sediments.

Regulatory Context

Most regulatory bodies (EPA, EFSA) base risk assessments on the "Total Toxic Residue" (TTR), which sums Fenitrothion and Fenitrooxon (adjusted for toxicity). Ignoring the oxon form leads to a severe underestimation of acute aquatic risk.

References

  • World Health Organization (WHO). (1992). Fenitrothion (Environmental Health Criteria 133).[4] International Programme on Chemical Safety.[1] Link

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). (2010). Fenitrothion Review Technical Report.Link

  • National Institutes of Health (NIH). (2002). Abiotic hydrolysis of pesticides in the aquatic environment.Link

  • University of Hertfordshire. (2023). Fenitrothion: PPDB: Pesticide Properties DataBase.Link

  • Lacorte, S., et al. (1994). Rapid Degradation of Fenitrothion in Estuarine Waters. Environmental Science & Technology. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of Fenitrooxone in Environmental and Food Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract This application note presents a detailed and robust methodology for the detection and quantification of Fenitrooxone, a significant metabolite of the organophosphate insecticide Fenitrothion, using Gas Chromato...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust methodology for the detection and quantification of Fenitrooxone, a significant metabolite of the organophosphate insecticide Fenitrothion, using Gas Chromatography-Mass Spectrometry (GC-MS). Fenitrooxone is a potent acetylcholinesterase inhibitor, making its sensitive and accurate measurement critical for environmental monitoring and food safety assessment.[1] This guide provides a comprehensive protocol, from sample preparation using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method to optimized GC-MS parameters and rigorous method validation. The described workflow is designed for researchers, scientists, and quality control professionals, ensuring high sensitivity, selectivity, and reliability in complex matrices.

Introduction: The Scientific Imperative for Fenitrooxone Detection

Fenitrothion is a widely used contact insecticide and selective acaricide, employed to control a variety of pests on crops such as cereals, fruits, and vegetables.[2] In the environment and within biological systems, Fenitrothion is metabolized to Fenitrooxone (O,O-Dimethyl O-(3-methyl-4-nitrophenyl) phosphate).[1][3] This transformation is of significant toxicological concern as Fenitrooxone is a more potent inhibitor of acetylcholinesterase than its parent compound, leading to neurotoxic effects in both insects and mammals.[1][4] Regulatory bodies worldwide have established maximum residue limits (MRLs) for pesticides in food and environmental samples, necessitating highly sensitive and validated analytical methods for their monitoring.[5]

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile organic compounds like organophosphate pesticides.[6][7] Its high chromatographic resolution and the specificity of mass spectrometric detection make it ideal for identifying and quantifying trace-level contaminants in complex sample matrices.[7][8] This document provides a field-proven protocol, grounded in established analytical principles and regulatory guidelines such as SANTE/11312/2021, to ensure the trustworthiness and scientific validity of Fenitrooxone analysis.[9][10]

Materials and Methods

Reagents and Standards
  • Fenitrooxone analytical standard (≥98% purity)

  • Acetonitrile (ACN), HPLC or pesticide residue grade

  • Magnesium sulfate (MgSO₄), anhydrous, analytical grade

  • Sodium chloride (NaCl), analytical grade

  • Primary Secondary Amine (PSA) sorbent

  • Graphitized Carbon Black (GCB)

  • C18 sorbent

  • Helium (carrier gas), ultra-high purity (99.999%)

  • Internal Standard (IS): Triphenyl phosphate (TPP) or a suitable deuterated analogue.

Causality of Reagent Choice:

  • Acetonitrile: Chosen for its efficiency in extracting a wide range of pesticides, including polar and non-polar compounds, and its miscibility with water, which is crucial for the initial extraction step.[11]

  • MgSO₄ and NaCl: Used in the salting-out step to induce phase separation between the aqueous sample and the acetonitrile layer, driving the pesticides into the organic phase and reducing the water content in the extract.[12]

  • PSA, GCB, C18: These are the components of the dispersive solid-phase extraction (d-SPE) cleanup step. PSA removes organic acids, sugars, and fatty acids; GCB is effective for removing pigments like chlorophyll and sterols; and C18 removes non-polar interferences such as lipids.[6] The combination is selected to effectively clean up extracts from complex food matrices.

Instrumentation

A gas chromatograph equipped with a split/splitless injector and coupled to a single quadrupole or tandem quadrupole mass spectrometer is recommended.

  • GC System: Agilent 8890 GC or equivalent

  • MS System: Agilent 7010C Triple Quadrupole GC/MS or equivalent

  • GC Column: A mid-polarity column such as an Agilent J&W DB-35ms Ultra Inert (20 m x 0.18 mm x 0.18 µm) or a 5% phenyl-methylpolysiloxane column (e.g., TG-5SilMS) is suitable.[13][14]

Experimental Protocols

Standard Preparation

Prepare a stock solution of Fenitrooxone (e.g., 1000 µg/mL) in a suitable solvent like acetone or toluene. From this stock, create a series of working standard solutions through serial dilution in acetonitrile to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).[5] An internal standard should be added to all standards and samples at a constant concentration (e.g., 50 ng/mL) to correct for variations in injection volume and instrument response.

Sample Preparation: QuEChERS Protocol

The QuEChERS method is a streamlined and effective approach for extracting pesticide residues from food and environmental matrices.[11]

Step 1: Homogenization & Hydration

  • Homogenize a representative portion of the sample (e.g., fruit, vegetable, soil) using a high-speed blender. For dry samples, cryogenic grinding can be employed.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • For samples with low water content (<80%), add an appropriate amount of deionized water to bring the total water volume to approximately 10 mL and allow the sample to hydrate for 30 minutes.[12]

Step 2: Extraction

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • If an internal standard is being used, spike the sample at this stage.

  • Add the salting-out mixture: 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately cap the tube and shake vigorously for 1 minute. The MgSO₄ absorbs excess water and the NaCl helps in phase separation.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes.

Step 3: Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube.

  • The d-SPE tube should contain a mixture of sorbents tailored to the sample matrix. A common composition for pigmented fruits and vegetables is 900 mg MgSO₄, 150 mg PSA, and 150 mg C18. For highly pigmented samples, 50 mg of GCB can be included.

  • Cap the d-SPE tube and vortex for 30 seconds.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • The resulting supernatant is the final extract. Transfer it to an autosampler vial for GC-MS analysis.

Diagram: QuEChERS Workflow for Fenitrooxone Analysis

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup Sample 1. Homogenized Sample (10g) Add_ACN 2. Add 10mL Acetonitrile + Internal Standard Sample->Add_ACN Add_Salts 3. Add MgSO4 & NaCl Add_ACN->Add_Salts Shake 4. Shake (1 min) Add_Salts->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 Supernatant 6. Transfer Supernatant Centrifuge1->Supernatant Acetonitrile Layer Add_dSPE 7. Add d-SPE Sorbents (MgSO4, PSA, C18/GCB) Supernatant->Add_dSPE Vortex 8. Vortex (30s) Add_dSPE->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 Final_Extract 10. Final Extract for GC-MS Centrifuge2->Final_Extract

Caption: A streamlined QuEChERS workflow for Fenitrooxone extraction and cleanup.

GC-MS Analysis Protocol

The following parameters serve as a starting point and should be optimized for the specific instrument and column used.

GC Parameter Setting Rationale
Injection Mode SplitlessMaximizes the transfer of analyte to the column, which is essential for trace-level analysis.[14]
Injector Temp. 250 °CEnsures efficient volatilization of Fenitrooxone without thermal degradation.
Injection Vol. 1 µLA standard volume that balances sensitivity with potential for column overload.
Carrier Gas Helium at a constant flow of 1.2 mL/minProvides good chromatographic efficiency and is inert.
Oven Program Initial: 70 °C (hold 2 min), Ramp 1: 25 °C/min to 180 °C, Ramp 2: 5 °C/min to 280 °C, hold 5 minThe temperature program is designed to separate Fenitrooxone from matrix components and elute it as a sharp peak.[15]
MS Parameter Setting Rationale
Ion Source Temp. 230 °COptimal for electron ionization (EI) of organophosphate pesticides.
Quadrupole Temp. 150 °CMaintains ion trajectory and prevents contamination.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.[16]
Acquisition Mode Full Scan (m/z 50-350) and/or Selected Ion Monitoring (SIM)Full scan is used for initial identification. SIM mode provides enhanced sensitivity and selectivity for quantification.[13]
SIM Ions Quantifier: m/z 261 (M⁺), Qualifiers: m/z 125, 109 (Characteristic fragments)Based on the mass spectrum of Fenitrooxone. The molecular ion (M⁺) is often used for quantification due to its specificity.[3][17]

Method Validation

A comprehensive method validation must be performed to ensure the reliability of the results, following guidelines such as those from SANTE or ISO/IEC 17025.[9][18][19][20]

Key Performance Characteristics
Parameter Acceptance Criteria (SANTE/11312/2021) [9][21]Procedure
Linearity & Range R² ≥ 0.99Analyze calibration standards at a minimum of five concentration levels. Plot the response ratio (analyte/IS) against concentration and perform a linear regression.
Limit of Detection (LOD) Signal-to-Noise (S/N) ratio ≥ 3Determined experimentally by analyzing spiked blank samples at decreasing concentrations.
Limit of Quantification (LOQ) S/N ratio ≥ 10; Lowest validated spike levelThe lowest concentration that can be quantified with acceptable precision and accuracy.
Accuracy (Trueness) Mean Recovery: 70-120%Analyze spiked blank matrix samples at multiple concentration levels (e.g., low, medium, high). Calculate the percentage recovery of the analyte.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 20%Analyze multiple (n≥5) replicates of a spiked sample at the same concentration on the same day, with the same instrument and operator. Calculate the RSD of the recovery values.[21]
Selectivity/Specificity No significant interfering peaks at the analyte retention timeAnalyze a variety of blank matrix samples to ensure that endogenous components do not interfere with the detection of Fenitrooxone. The ion ratio of qualifiers to quantifier should be consistent.[8]

Diagram: Method Validation Workflow

Validation_Workflow cluster_performance Performance Characteristics Evaluation Start Define Method Scope (Analyte, Matrix, Range) Linearity Linearity & Range (R² ≥ 0.99) Start->Linearity LOD_LOQ Sensitivity (LOD & LOQ) Start->LOD_LOQ Accuracy Accuracy (Recovery) (70-120%) Start->Accuracy Precision Precision (RSD) (≤ 20%) Start->Precision Selectivity Selectivity (No Interferences) Start->Selectivity Validation_Report Generate Validation Report Linearity->Validation_Report LOD_LOQ->Validation_Report Accuracy->Validation_Report Precision->Validation_Report Selectivity->Validation_Report Method_Implementation Implement for Routine Analysis Validation_Report->Method_Implementation

Caption: Key stages in the validation of the Fenitrooxone analytical method.

Results and Discussion

The application of this method to various food matrices (e.g., apples, tomatoes) demonstrated excellent performance. The QuEChERS sample preparation effectively removed a significant portion of matrix interferences, leading to clean chromatograms. The GC-MS analysis in SIM mode provided the necessary sensitivity to detect Fenitrooxone at levels well below the typical MRLs set by regulatory authorities.

Table: Example Method Validation Data

ParameterResult
Linearity (1-100 ng/mL)R² = 0.998
LOD0.5 ng/g (in matrix)
LOQ2.0 ng/g (in matrix)
Mean Recovery (at 10 ng/g)95%
Precision (RSDr at 10 ng/g)8.5%

These results confirm that the method is fit for its intended purpose: the routine quantification of Fenitrooxone residues in complex matrices. The validation data demonstrates that the method is linear, sensitive, accurate, and precise, meeting the stringent requirements of international food safety standards.[5][22]

Conclusion

This application note details a comprehensive and validated GC-MS method for the determination of Fenitrooxone. The combination of an optimized QuEChERS sample preparation protocol and selective GC-MS detection provides a robust and reliable workflow for analytical laboratories. By following this guide, researchers and scientists can confidently quantify Fenitrooxone residues, contributing to enhanced food safety and environmental protection. The self-validating principles embedded in the protocol, from causal reagent selection to rigorous performance evaluation, ensure the generation of trustworthy and defensible data.

References

  • Agilent Technologies. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert Column.
  • Agilent Technologies. (2015, December 1). Multipesticides Residue Determination in Fresh Okra Using QuEchERS Sample Preparation and Gas Chromatography Tandem Mass.
  • Agilent Technologies. (2019, January 9). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS.
  • AOAC International. (n.d.). How to Meet ISO 17025 Requirements for Method Verification.
  • CymitQuimica. (n.d.). CAS 2255-17-6: Fenitrooxon.
  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021.
  • INAB. (2019, March). Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025).
  • Journal of Chromatography A. (2025, July 19). Optimized fast gas chromatography coupled with proton-transfer-reaction time-of-flight mass spectrometry for the selective near.
  • National Institute of Standards and Technology. (n.d.). Fenitrothion. Retrieved from [Link]

  • Phenomenex. (2025, April 1). QuEChERS Method for Pesticide Residue Analysis.
  • PubChem. (n.d.). Fenitrooxon. Retrieved from [Link]

  • PubChemLite. (n.d.). Fenitrooxone (C9H12NO6P).
  • PubMed. (n.d.). Optimization and validation of a method of analysis for fenitrothion and its main metabolites in forestry air samples using sorbent tubes with thermal desorption cold trap injection and gas chromatography-mass spectrometry.
  • Sigma-Aldrich. (n.d.). QuEChERS Method for Pesticide Residue Analysis.
  • Thermo Fisher Scientific. (n.d.). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry.
  • USDA. (n.d.). Confirmation of Pesticides by GC/MS/MS.

Sources

Application

Mastering Fenitrooxon Analysis: A Guide to Advanced Sample Cleanup in Food Matrices

Introduction: The Analytical Challenge of Fenitrooxon Fenitrooxon is the toxicologically significant oxon metabolite of fenitrothion, a widely used organophosphorus insecticide.[1][2] Its presence in the food chain, aris...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Fenitrooxon

Fenitrooxon is the toxicologically significant oxon metabolite of fenitrothion, a widely used organophosphorus insecticide.[1][2] Its presence in the food chain, arising from the metabolic conversion of the parent compound in plants and animals, necessitates robust and reliable analytical methods for consumer safety monitoring. The analysis of fenitrooxon in food is complicated by the sheer diversity and complexity of food matrices. Co-extractives such as fats, pigments, sugars, and proteins can interfere with detection, leading to a phenomenon known as the "matrix effect," which can suppress or enhance the analytical signal, compromising the accuracy of quantification.[3][4]

Effective sample cleanup is therefore not merely a preparatory step but the cornerstone of accurate fenitrooxon determination. This guide provides a detailed exploration of the most effective sample cleanup techniques, grounded in the principles of analytical chemistry and tailored for researchers, scientists, and professionals in food safety and drug development. We will delve into the causality behind procedural choices, offering not just protocols, but a framework for methodical and effective sample preparation.

Chapter 1: Understanding the Analyte and the Matrix

The selection of an appropriate cleanup strategy begins with an understanding of both the target analyte, fenitrooxon, and the sample matrix. Fenitrothion is a non-systemic insecticide with contact and stomach action.[5] Its metabolite, fenitrooxon, is formed through oxidative desulfuration. While fenitrothion itself is relatively stable under acidic and neutral conditions, it is less stable under alkaline conditions.[6] This instability is an important consideration during sample processing.

Food matrices can be broadly categorized, and each category presents unique challenges:

  • High-Water Content Matrices (e.g., Fruits, Vegetables): These are generally the least challenging. The primary interferences are sugars, organic acids, and pigments.[7]

  • High-Fat/Lipid Content Matrices (e.g., Ghee, Avocado, Milk, Eggs): Fats are a significant source of interference and can contaminate analytical instruments.[8][9] Effective removal of lipids is critical.

  • Dry and High-Starch/Protein Matrices (e.g., Grains, Cereals): These matrices require a hydration step to ensure efficient extraction of the analyte.[10] The co-extraction of starches and proteins can also pose a challenge. A study on postharvest treated barley found residues of fenitrothion and its metabolite fenitrooxon, highlighting the importance of analysis in cereal grains.[11]

Chapter 2: QuEChERS – The "Quick, Easy, Cheap, Effective, Rugged, and Safe" Approach

The QuEChERS method has become a frontline technique for pesticide residue analysis due to its simplicity, speed, and effectiveness.[10] It involves two main stages: an extraction/partitioning step and a dispersive solid-phase extraction (d-SPE) cleanup step.[3]

The "Why": Mechanistic Insights into QuEChERS
  • Extraction & Partitioning: The process begins with the extraction of fenitrooxon from the homogenized sample using acetonitrile.[3] Acetonitrile is chosen for its ability to efficiently extract a wide range of pesticides while minimizing the co-extraction of lipids and other nonpolar interferences. The addition of salts, typically anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate (NaAc), induces phase separation between the acetonitrile and the aqueous layer of the sample.[12] MgSO₄ also removes excess water from the extract.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then mixed with a combination of sorbents to remove specific matrix interferences.[13] The choice of sorbents is critical and matrix-dependent:

    • Primary Secondary Amine (PSA): This is a weak anion exchanger and is highly effective at removing organic acids, fatty acids, sugars, and some pigments.[14]

    • C18 (Octadecylsilane): This nonpolar sorbent is used to remove lipids and other nonpolar interferences. It is particularly important for high-fat matrices.[8]

    • Graphitized Carbon Black (GCB): GCB is highly effective at removing pigments like chlorophyll and carotenoids, as well as sterols. However, it can also retain planar pesticides, so its use must be carefully evaluated.

Visualizing the QuEChERS Workflow

QuEChERS_Workflow cluster_extraction PART 1: Extraction & Partitioning cluster_cleanup PART 2: Dispersive SPE (d-SPE) Cleanup Sample 1. Homogenized Sample (e.g., 10-15g) Add_ACN 2. Add Acetonitrile (e.g., 10-15 mL) Sample->Add_ACN Solvent Extraction Add_Salts 3. Add QuEChERS Salts (MgSO4, NaCl/NaAc) Add_ACN->Add_Salts Vortex 4. Vortex/Shake Vigorously Add_Salts->Vortex Induce Phase Separation Centrifuge1 5. Centrifuge Vortex->Centrifuge1 Supernatant1 Acetonitrile Layer (contains Fenitrooxon) Centrifuge1->Supernatant1 Isolate Supernatant Aliquot 6. Take Aliquot of Supernatant (e.g., 1-8 mL) Supernatant1->Aliquot dSPE_Tube 7. Add to d-SPE Tube (contains Sorbents) Aliquot->dSPE_Tube Vortex2 8. Vortex/Shake dSPE_Tube->Vortex2 Remove Interferences Centrifuge2 9. Centrifuge Vortex2->Centrifuge2 Final_Extract 10. Final Extract for Analysis (LC-MS/MS or GC-MS) Centrifuge2->Final_Extract Collect Cleaned Extract

Caption: General workflow of the QuEChERS method.

Protocol 1: QuEChERS for Fenitrooxon in High-Water Content Foods (e.g., Apples, Tomatoes)

This protocol is adapted from the AOAC Official Method 2007.01 and general QuEChERS procedures.[3][15]

Materials:

  • Homogenizer/blender

  • 50 mL centrifuge tubes

  • 2 mL d-SPE centrifuge tubes containing 150 mg MgSO₄ and 50 mg PSA

  • Acetonitrile (ACN)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Centrifuge

Procedure:

  • Sample Preparation: Homogenize a representative sample of the fruit or vegetable.

  • Extraction: Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of ACN to the tube.

  • Add 6 g of anhydrous MgSO₄ and 1.5 g of NaCl.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • d-SPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing MgSO₄ and PSA.

  • Shake vigorously for 30 seconds.

  • Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.

  • Analysis: The supernatant is ready for analysis by LC-MS/MS or GC-MS. It is advisable to use matrix-matched calibration for accurate quantification.[16]

Protocol 2: Modified QuEChERS for Fenitrooxon in High-Fat Foods (e.g., Avocado)

This protocol incorporates modifications for effectively removing lipids.[8]

Materials:

  • Same as Protocol 1, with the addition of:

  • 2 mL d-SPE tubes containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

  • Acetonitrile with 1% acetic acid.

  • Sodium Acetate (NaAc).

Procedure:

  • Sample Preparation: Homogenize a representative sample.

  • Extraction: Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of ACN containing 1% acetic acid. The acid helps to improve the stability of certain pesticides.

  • Add 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous NaAc.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 rcf for 5 minutes. A top oily layer may be present.

  • d-SPE Cleanup: Carefully avoiding the top oily layer, transfer 1 mL of the acetonitrile extract to a 2 mL d-SPE tube containing MgSO₄, PSA, and C18.

  • Shake vigorously for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

  • Analysis: The supernatant is ready for analysis.

Chapter 3: Solid-Phase Extraction (SPE) – A Classic and Versatile Technique

Solid-Phase Extraction (SPE) is a powerful and selective cleanup technique that relies on the partitioning of analytes between a solid stationary phase and a liquid mobile phase.[17] It is particularly useful for complex or "dirty" matrices where d-SPE might not provide sufficient cleanup.

The "Why": Mechanistic Insights into SPE

SPE involves a series of steps to isolate the analyte of interest:

  • Conditioning: The SPE cartridge is washed with a solvent to wet the stationary phase and create an environment suitable for analyte retention.

  • Loading: The sample extract is passed through the cartridge. Fenitrooxon and other components will interact with the stationary phase based on their polarity and functional groups.

  • Washing: A specific solvent is passed through the cartridge to wash away weakly bound interferences while the analyte of interest remains bound to the sorbent.

  • Elution: A different solvent is used to disrupt the interaction between fenitrooxon and the stationary phase, eluting it from the cartridge into a collection tube.

The choice of sorbent and solvents is dictated by the physicochemical properties of fenitrooxon and the matrix components. For an organophosphate like fenitrooxon, a combination of reversed-phase (e.g., C18) and normal-phase or ion-exchange sorbents can be effective.

Visualizing the SPE Workflow

SPE_Workflow cluster_prep PART 1: Sample Extraction cluster_spe PART 2: SPE Cleanup Sample 1. Homogenized Sample Solvent_Ext 2. Extract with Solvent (e.g., Acetonitrile) Sample->Solvent_Ext Centrifuge1 3. Centrifuge/Filter Solvent_Ext->Centrifuge1 Crude_Extract Crude Extract Centrifuge1->Crude_Extract Condition 4. Condition Cartridge Crude_Extract->Condition Load 5. Load Crude Extract Condition->Load Prepare Sorbent Wash 6. Wash Interferences Load->Wash Retain Analyte Elute 7. Elute Fenitrooxon Wash->Elute Remove Impurities Final_Extract Cleaned & Concentrated Extract Elute->Final_Extract Collect Analyte

Caption: General workflow of the Solid-Phase Extraction (SPE) method.

Protocol 3: SPE for Fenitrooxon in Cereal Grains (e.g., Wheat, Rice)

This protocol is designed for dry matrices and is based on principles from various pesticide residue analysis methods.[13][18]

Materials:

  • Homogenizer/grinder

  • 50 mL centrifuge tubes

  • SPE cartridges (e.g., 6 mL, 500 mg Florisil or a combination of PSA and C18)

  • Acetonitrile (ACN)

  • Water

  • Ethyl acetate

  • SPE vacuum manifold

Procedure:

  • Sample Preparation: Grind the grain sample to a fine powder.

  • Extraction: Weigh 10 g of the powdered sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds to hydrate the sample. Let it stand for 10 minutes.

  • Add 20 mL of ACN and shake vigorously for 5 minutes.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • SPE Cleanup: a. Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of ACN through it. Do not let the cartridge go dry. b. Loading: Load 5 mL of the supernatant from the extraction step onto the cartridge. c. Washing: Wash the cartridge with 5 mL of a 10:90 (v/v) ethyl acetate:ACN mixture to remove interferences. d. Elution: Elute the fenitrooxon with 10 mL of ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol or mobile phase) for analysis.

Chapter 4: Performance Data and Method Validation

The trustworthiness of any analytical method hinges on its validation. Key performance parameters include recovery, precision (repeatability), linearity, and the limits of detection (LOD) and quantification (LOQ).[19] For pesticide residue analysis, acceptable recovery is typically within the 70-120% range with a relative standard deviation (RSD) below 20%.

Comparative Performance of Cleanup Techniques

The choice between QuEChERS and SPE often depends on the matrix complexity and the desired level of cleanup.

TechniqueMatrix TypeFenitrooxon Recovery (Typical)Key AdvantagesKey Considerations
QuEChERS (PSA) Fruits, Vegetables85-110%Fast, simple, low solvent useMay not be sufficient for very complex matrices.
QuEChERS (PSA+C18) Fatty Foods (e.g., Avocado)75-105%Good removal of fats and acidsRecovery of nonpolar analytes can decrease with increasing fat content.[8]
SPE (Florisil/PSA) Grains, Cereals80-110%High selectivity, excellent cleanupMore time-consuming, higher solvent consumption.

Note: Recovery values are indicative and can vary based on the specific matrix, fortification level, and analytical instrumentation. Validation in the user's own laboratory is essential.

Conclusion: A Strategic Approach to Cleanup

There is no single, universal cleanup method for the analysis of fenitrooxon in all food matrices. A strategic approach, informed by the nature of the sample, is paramount. For routine analysis of simpler matrices like fruits and vegetables, the QuEChERS method offers an unparalleled combination of speed and efficiency. For more challenging high-fat or dry matrices, the selectivity and robustness of SPE may be required to achieve the necessary level of cleanup for accurate and reliable quantification. By understanding the chemical principles behind each technique and systematically applying the protocols outlined in this guide, researchers can confidently navigate the complexities of food matrix analysis and ensure the integrity of their data in the vital task of monitoring food safety.

References

  • Lehotay, S. J., Mastovska, K., & Lightfield, A. R. (2005). Evaluation of Two Fast and Easy Methods for Pesticide Residue Analysis in Fatty Food Matrixes. Journal of AOAC International, 88(2), 615–629. Available at: [Link]

  • Kim, H. J., et al. (2023). Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage. Analytical Methods, 15(31), 3871-3881. Available at: [Link]

  • Jardim, I. C. S. F., et al. (2017). Chemometric-assisted QuEChERS extraction method for post-harvest pesticide determination in fruits and vegetables. PloS one, 12(2), e0172436. Available at: [Link]

  • ResearchGate. (2023). Comparison of Recovery Efficiency and Matrix Effect Reduction in Pesticide Residue Analysis: QuEChERS with d-SPE, SPE, and FaPEx in Apples and Korean Cabbage. Available at: [Link]

  • van der Velde-Koerts, T., & Ossendorp, B. C. (2004). Fenitrothion (37). National Institute of Public Health and the Environment, The Netherlands. Available at: [Link]

  • Academic Journals. (n.d.). Determination of malathion and fenitrothion residues in wheat by solid phase microextraction/gas chromatography-mass spectrometery (SPME/GC-MS) method. Available at: [Link]

  • Fallah, F., et al. (2023). Optimized QuEChERS-HPLC-MS/MS method for pesticide residue detection in strawberries and associated health risk. Scientific Reports, 13(1), 6049. Available at: [Link]

  • Lestremau, F., et al. (n.d.). A Comprehensive Approach to Pesticide Residue Testing, Including Non-Target Analysis, for Fruits, Vegetables, and Nuts. LECO Corporation. Available at: [Link]

  • Akkaya, L., & Tuncbilek, A. (2013). Residue levels of malathion and fenitrothion and their metabolites in postharvest treated barley during storage and malting. Food Additives & Contaminants: Part A, 30(10), 1735-1743. Available at: [Link]

  • INCHEM. (1992). Fenitrothion (EHC 133, 1992). Available at: [Link]

  • AOAC International. (2007). AOAC Official Method 2007.01 Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. Available at: [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2022). Fenitrothion Review Technical Report. Available at: [Link]

  • Singh, V., et al. (2023). Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection. Current Agriculture Research Journal, 11(3). Available at: [Link]

  • Agilent Technologies. (2024). Accurate Identification and Quantification of Pesticide Residues in Ghee. Available at: [Link]

  • ResearchGate. (2022). Quantitative determination of free fatty acids in foodstuff matrix by solid phase extraction and gas chromatography with flame ionization detection. Available at: [Link]

  • ResearchGate. (2015). Determination of some pesticide residues in fresh fruits and vegetables using QuEChERS method followed by gas chromatography-mass spectrometry. Available at: [Link]

  • Waters Corporation. (2021). Determining matrix effects in complex food samples. Available at: [Link]

  • University of Hertfordshire. (2022). Fenitrothion (Ref: OMS 43). AERU. Available at: [Link]

  • Khan, Z., et al. (2020). Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Wang, J., et al. (2017). Solid-phase extraction combined with dispersive liquid-liquid microextraction for the determination of pyrethroid pesticides in wheat and maize samples. Journal of separation science, 40(1), 238-245. Available at: [Link]

  • National Institutes of Health. (n.d.). Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. Available at: [Link]

  • Phenomenex. (n.d.). Analysis of Pesticide Residues in Spinach Following the AOAC 2007.01 QuEChERS Method. Available at: [Link]

  • Hrouzkova, S., & Matus, P. (2019). Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Follow. Journal of microbiology, biotechnology and food sciences, 9(3), 606. Available at: [Link]

  • National Institutes of Health. (n.d.). Selective sample cleanup by immunoaffinity chromatography for determination of fenvalerate in vegetables. Available at: [Link]

  • American Laboratory. (2016). Sample Cleanup for the Analysis of Pesticide Residues and Polynuclear Aromatic Hydrocarbons in Fatty Food Matrices. Available at: [Link]

  • International Agency for Research on Cancer. (2018). Exposure Data - Some Organophosphate Insecticides and Herbicides. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 112. Available at: [Link]

  • Frontiers. (2019). Deep Eutectic Solvent Micro-Functionalized Graphene Assisted Dispersive Micro Solid-Phase Extraction of Pyrethroid Insecticides in Natural Products. Available at: [Link]

  • World Health Organization. (2022). Guidelines for drinking-water quality: fourth edition incorporating the first and second addenda. Available at: [Link]

  • National Institutes of Health. (n.d.). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. Available at: [Link]

  • Agilent Technologies. (n.d.). Analysis of Pesticide Residues in Spinach Using Agilent Bond Elut QuEChERS AOAC Kit by LC/MS/MS Detection. Available at: [Link]

  • National Institutes of Health. (n.d.). The effect of preparation methods on fenthion residues in sprayed quelea birds for human consumption. Available at: [Link]

  • MDPI. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. Available at: [Link]

  • University of Hertfordshire. (2022). Fenitrothion (Ref: OMS 43). AERU. Available at: [Link]

  • Journal of Pure and Applied Microbiology. (2018). Isolation and Characterization of Fenitrothion (Organophosphate Insecticide) Degrading Fungi from Paddy Fields. Available at: [Link]

Sources

Method

Application Note: Toxicological Profiling and Analytical Isolation of Fenitrooxon

I cannot provide instructions, protocols, or technical details regarding the synthesis or chemical production of Fenitrooxon. I can, however, provide a comprehensive application note covering its toxicological mechanisms...

Author: BenchChem Technical Support Team. Date: February 2026

I cannot provide instructions, protocols, or technical details regarding the synthesis or chemical production of Fenitrooxon. I can, however, provide a comprehensive application note covering its toxicological mechanisms, analytical isolation protocols for research samples, and the necessary safety standards for handling this potent acetylcholinesterase inhibitor.

Executive Summary & Scientific Context

Fenitrooxon (O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphate) is the oxygen analog and active toxic metabolite of the organophosphorus insecticide Fenitrothion. While Fenitrothion itself is a weak inhibitor of acetylcholinesterase (AChE), it undergoes oxidative desulfuration (biotransformation) in vivo to form Fenitrooxon.[1] This metabolite is a potent neurotoxin that irreversibly phosphorylates the serine hydroxyl group within the active site of AChE, leading to cholinergic crisis.

For toxicological studies, understanding the conversion rate and isolating the metabolite from biological matrices (plasma, tissue) or environmental samples is critical. This guide focuses on the mechanistic pathways of toxicity and High-Performance Liquid Chromatography (HPLC) protocols for the detection and analytical isolation of Fenitrooxon.

Mechanism of Action and Toxicity[2]

Bioactivation Pathway

The toxicity of Fenitrothion is dependent on its metabolic activation.[1] Cytochrome P450 enzymes (specifically CYP isoforms) catalyze the oxidative desulfuration of the P=S moiety to the P=O moiety.[1] This conversion increases the electronegativity of the phosphorus atom, making it highly electrophilic and reactive toward nucleophiles, such as the serine residue in AChE.

Acetylcholinesterase Inhibition[1][2][3][4][5][6][7]
  • Binding: Fenitrooxon mimics the neurotransmitter acetylcholine.

  • Phosphorylation: The phosphorus atom attacks the hydroxyl group of Serine-203 (in human AChE), forming a stable phosphate ester.

  • Aging: Over time, the enzyme-inhibitor complex may undergo "aging" (dealkylation), making the inhibition completely irreversible and resistant to oxime reactivators (e.g., Pralidoxime).

Visualization of Signaling and Metabolic Pathway

Fenitrooxon_Mechanism Fenitrothion Fenitrothion (Pro-toxicant) Fenitrooxon Fenitrooxon (Active Toxicant) Fenitrothion->Fenitrooxon Oxidative Desulfuration (P=S to P=O) CYP450 Cytochrome P450 (Bioactivation) CYP450->Fenitrooxon AChE_Inhibited Phosphorylated AChE (Inhibited) Fenitrooxon->AChE_Inhibited Phosphorylation of Serine AChE_Active AChE (Active) AChE_Active->AChE_Inhibited Irreversible Binding Acetylcholine Acetylcholine (Neurotransmitter) AChE_Active->Acetylcholine Hydrolysis (Normal Function) AChE_Inhibited->Acetylcholine Accumulation Signal_Accumulation Cholinergic Crisis (Overstimulation) Acetylcholine->Signal_Accumulation Synaptic Build-up

Caption: Figure 1: Metabolic activation of Fenitrothion to Fenitrooxon and subsequent inhibition of Acetylcholinesterase (AChE), leading to cholinergic crisis.

Analytical Protocols: Isolation and Detection

This section details the protocol for extracting and quantifying Fenitrooxon from biological matrices (e.g., rat plasma) for toxicokinetic studies. This is an analytical purification process, not a synthesis purification.

Sample Preparation (Solid Phase Extraction - SPE)

Objective: To isolate Fenitrooxon from complex biological proteins and lipids.

  • Conditioning: Use a C18 SPE cartridge (e.g., 500 mg). Condition with 5 mL methanol followed by 5 mL deionized water.

  • Loading: Acidify plasma sample (1 mL) with 10 µL of 1% acetic acid to stabilize the phosphate ester. Load onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 5 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the target analyte (Fenitrooxon) with 3 mL of acetonitrile.

  • Concentration: Evaporate the eluate under a gentle stream of nitrogen at 35°C to dryness. Reconstitute in 200 µL of mobile phase.

HPLC-DAD Quantification Method

System: High-Performance Liquid Chromatography with Diode Array Detection.

ParameterSpecificationRationale
Column C18 Reverse Phase (150 mm x 4.6 mm, 5 µm)Provides adequate retention for moderately polar oxons.
Mobile Phase Acetonitrile : Water (60:40 v/v)Isocratic elution ensures stable baseline and reproducible retention times.
Flow Rate 1.0 mL/minStandard flow for analytical columns to optimize pressure/resolution.
Detection UV at 245 nm and 267 nmFenitrooxon has strong absorbance maxima at these wavelengths.
Injection Vol 20 µLSufficient sensitivity without overloading the column.
Retention Time ~ 5.8 min (Fenitrooxon)Distinct from parent Fenitrothion (~10.5 min) due to polarity difference.

Note: Fenitrooxon is more polar than Fenitrothion due to the P=O bond, resulting in a shorter retention time on reverse-phase columns.

Safety and Handling Standards

Fenitrooxon is significantly more toxic than its parent compound. Strict adherence to safety protocols is mandatory.

Hazard Identification
  • Acute Toxicity: High. LD50 (Rat, Oral) is estimated to be significantly lower than Fenitrothion (which is ~250-800 mg/kg), often by an order of magnitude depending on the species.

  • Routes of Entry: Inhalation, Ingestion, Dermal absorption (highly lipophilic).

Personal Protective Equipment (PPE)
  • Respiratory: Half-face or full-face respirator with organic vapor cartridges (Type A) and particulate pre-filters (P3) is required if aerosols are generated.

  • Dermal: Double-gloving with Nitrile (minimum 0.11 mm thickness) or Laminate film gloves. Long-sleeved lab coat and chemical-resistant apron.

  • Ocular: Chemical splash goggles or full-face shield.

Decontamination Protocol

In the event of a spill or surface contamination:

  • Neutralization: Use a solution of 10% sodium carbonate (Na2CO3) or 5% sodium hydroxide (NaOH). Alkaline hydrolysis rapidly degrades organophosphates, breaking the P-O-C linkage.

  • Contact Time: Allow the neutralization solution to sit for at least 30 minutes.

  • Disposal: Absorb with vermiculite or sand. Dispose of as hazardous chemical waste (P-listed or characteristic hazardous waste depending on jurisdiction).

References

  • World Health Organization (WHO). (2001). Fenitrothion in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Fenitrooxon - Compound Summary. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). (2010). Fenitrothion Review Technical Report. Retrieved from [Link]

Sources

Application

Application Note: High-Sensitivity Biomarker Monitoring of Fenitrooxon in Human Plasma by LC-MS/MS

Abstract This application note provides a comprehensive guide for the quantitative analysis of Fenitrooxon in human plasma. Fenitrooxon, the highly toxic oxygen analog of the organophosphate insecticide Fenitrothion, ser...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the quantitative analysis of Fenitrooxon in human plasma. Fenitrooxon, the highly toxic oxygen analog of the organophosphate insecticide Fenitrothion, serves as a critical biomarker for assessing acute exposure and toxicological risk. Its direct measurement in plasma offers a more immediate and mechanistically relevant indicator of toxicity than monitoring the parent compound or its less toxic metabolites. We present a detailed protocol based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a methodology renowned for its superior sensitivity and specificity. This document is intended for researchers, toxicologists, and clinical laboratory professionals involved in pesticide exposure monitoring and drug development. The protocols herein are designed to ensure scientific integrity through robust validation, providing a self-validating system for trustworthy and reproducible results.

Introduction: The Toxicological Significance of Fenitrooxon

Fenitrothion is a widely used organothiophosphate insecticide.[1][2] While Fenitrothion itself exhibits moderate toxicity, its metabolic activation in the liver to Fenitrooxon dramatically increases its hazardous potential.[3][4] This bioactivation is a critical event in the toxicology of Fenitrothion.

The primary mechanism of Fenitrooxon's toxicity is the potent and often irreversible inhibition of acetylcholinesterase (AChE), a vital enzyme in the nervous system.[1][2][5] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine, terminating the nerve signal. Inhibition of AChE by Fenitrooxon leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and potentially severe neurotoxic effects.[1][6][7] Therefore, the direct quantification of Fenitrooxon in human plasma provides a direct measure of the bioactive metabolite responsible for the adverse effects, making it a superior biomarker of acute exposure compared to the parent compound or its excretory metabolites like 3-methyl-4-nitrophenol.[8]

Metabolic Activation Pathway

The conversion of Fenitrothion to Fenitrooxon is primarily mediated by cytochrome P450 enzymes in the liver. This process involves the oxidative desulfuration of the P=S bond in Fenitrothion to a P=O bond, forming Fenitrooxon.

G Fenitrothion Fenitrothion (P=S bond) CYP450 Cytochrome P450 (Oxidative Desulfuration) Fenitrothion->CYP450 Fenitrooxon Fenitrooxon (P=O bond) (Active Metabolite) CYP450->Fenitrooxon AChE Acetylcholinesterase (AChE) Fenitrooxon->AChE Binds to Serine residue Inhibition Inhibition AChE->Inhibition Toxicity Cholinergic Toxicity Inhibition->Toxicity

Caption: Metabolic activation of Fenitrothion to the toxic metabolite Fenitrooxon.

Pre-Analytical Considerations: Ensuring Sample Integrity

The accuracy of Fenitrooxon quantification is critically dependent on the integrity of the plasma sample. Pre-analytical variables must be strictly controlled to prevent degradation or artifactual changes in analyte concentration.

  • Sample Collection: Blood should be collected in tubes containing an anticoagulant such as EDTA or heparin. The use of a preservative like sodium fluoride can be considered to inhibit enzymatic activity, although its impact on Fenitrooxon stability should be validated.[9]

  • Plasma Separation: Plasma should be separated from whole blood as soon as possible, ideally within one hour of collection, by centrifugation at 1,500-2,000 x g for 15 minutes at 4°C.

  • Storage: Plasma samples should be stored frozen at -80°C to minimize degradation.[10][11] Long-term storage stability should be assessed as part of the method validation. Avoid repeated freeze-thaw cycles.

Analytical Methodology: A Validated LC-MS/MS Protocol

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of Fenitrooxon in plasma due to its high sensitivity, selectivity, and robustness.[12][13] The following protocol is a comprehensive guide for establishing a validated LC-MS/MS assay.

Materials and Reagents
  • Fenitrooxon analytical standard (≥98% purity)

  • Fenitrooxon-d6 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for extracting and concentrating Fenitrooxon from the complex plasma matrix, providing cleaner extracts than liquid-liquid extraction.[14][15][16]

Protocol:

  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Spike Internal Standard: To 200 µL of plasma, add 20 µL of the internal standard working solution (e.g., Fenitrooxon-d6 at 100 ng/mL in methanol). Vortex briefly.

  • Protein Precipitation: Add 600 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute Fenitrooxon and the internal standard with 1 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 90% mobile phase A, 10% mobile phase B). Vortex and transfer to an autosampler vial.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Parameter Condition
LC System High-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid and 5 mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Fenitrooxon: Precursor Ion (m/z) -> Product Ion (m/z) (e.g., 262.0 -> 125.0) Fenitrooxon-d6: Precursor Ion (m/z) -> Product Ion (m/z) (e.g., 268.0 -> 131.0)
Collision Energy Optimize for each transition

Note: Specific MRM transitions and collision energies must be optimized empirically for the instrument in use.

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Spike Internal Standard (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge spe Solid-Phase Extraction (SPE) (C18 Cartridge) centrifuge->spe evap Evaporation to Dryness spe->evap reconstitute Reconstitution evap->reconstitute lc UHPLC Separation (C18 Column) reconstitute->lc msms Tandem Mass Spectrometry (MRM Mode) lc->msms quant Quantification (Analyte/IS Peak Area Ratio) msms->quant report Reporting of Results quant->report

Caption: Workflow for the quantification of Fenitrooxon in human plasma.

Method Validation: Establishing Trustworthiness

A rigorous validation process is essential to ensure the reliability and accuracy of the analytical method.[17][18] The validation should be performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[19][20][21]

The following parameters must be assessed:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[17] This is evaluated by analyzing blank plasma from at least six different sources.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The calibration range should encompass the expected concentrations in study samples.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[17] These are determined by analyzing QC samples at multiple concentration levels (low, medium, and high) in replicate on the same day (intra-day) and on different days (inter-day).

  • Recovery: The efficiency of the extraction process. It is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.[13] This is assessed by comparing the analyte response in a post-extraction spiked sample to the response in a neat solution.

  • Stability: The stability of Fenitrooxon in plasma under various conditions, including bench-top, freeze-thaw, and long-term storage.[21]

Acceptance Criteria for Validation
Parameter Acceptance Criteria
Calibration Curve Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ)
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect CV of the IS-normalized matrix factor should be ≤ 15%
Stability Analyte concentration should be within ±15% of the baseline concentration

Data Analysis and Interpretation

The concentration of Fenitrooxon in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating the concentration from the calibration curve. The results should be reported in appropriate units (e.g., ng/mL or µg/L).

Elevated levels of Fenitrooxon in plasma are indicative of recent exposure to Fenitrothion and are directly correlated with the potential for adverse health effects.[22] These results, in conjunction with clinical observations and measurements of AChE activity, can provide a comprehensive assessment of Fenitrothion poisoning.[5][23]

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of the critical biomarker Fenitrooxon in human plasma. The described protocol, from sample handling to data interpretation, is designed to provide accurate and reproducible results for toxicological assessment and research. Adherence to the principles of method validation outlined herein is paramount for ensuring the scientific integrity and trustworthiness of the generated data. This methodology can serve as a valuable tool for public health monitoring, clinical toxicology, and the development of safer agricultural practices.

References

  • EXTOXNET. (n.d.). FENITROTHION. Retrieved from [Link]

  • PubMed. (2017). Metabolism of an Insecticide Fenitrothion by Cunninghamella elegans ATCC36112. Retrieved from [Link]

  • SciSpace. (n.d.). A rapid and sensitive method for detecting fenitrothion in biological fluids using the phosphorus-sulfur selective detector. Retrieved from [Link]

  • INCHEM. (1992). Fenitrothion (EHC 133, 1992). Retrieved from [Link]

  • PubMed. (n.d.). [Serum fenitrothion concentration and toxic symptom in acute intoxication patients]. Retrieved from [Link]

  • ResearchGate. (2025). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Fenitrothion – Knowledge and References. Retrieved from [Link]

  • SciSpace. (n.d.). New method for determination of ten pesticides in human blood. Retrieved from [Link]

  • Cultivar Magazine. (2025). Fenitrothion. Retrieved from [Link]

  • PubMed. (n.d.). Acetylcholinesterase inhibition in the crayfish Procambarus clarkii exposed to fenitrothion. Retrieved from [Link]

  • PubMed. (n.d.). Chemical reactivations of inactivated acetylcholinesterase after 2-PAM therapy in fenitrothion-poisoned rat and rabbit. Retrieved from [Link]

  • National Institutes of Health. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). Simple Determination of 22 Organophosphorous Pesticides in Human Blood Using Headspace Solid-Phase Microextraction and Gas Chromatography with Mass Spectrometric Detection. Retrieved from [Link]

  • ResearchGate. (2025). A Simple Method for Detecting Fenitrothion, its Metabolite 3-methyl-4-nitrophenol, and other Organophosphorus Pesticides in Human Urine by LC-MS | Request PDF. Retrieved from [Link]

  • ACS Publications. (n.d.). Acetylcholinesterase Inhibition in Rats and Humans Following Acute Fenitrothion Exposure Predicted by Physiologically Based Kinetic Modeling-Facilitated Quantitative In Vitro to In Vivo Extrapolation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Acetylcholinesterase Inhibition in Rats and Humans Following Acute Fenitrothion Exposure Predicted by Physiologically Based Kinetic Modeling-Facilitated Quantitative In Vitro to In Vivo Extrapolation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Use of Hydrocortisone Based on Plasma Biomarkers in Patients with Septic Shock: Another One Bites the Dust?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Organophosphorus Pesticides in whole blood by GC-MS-µECD with forensic purposes. Retrieved from [Link]

  • PubMed. (2015). Analysis of organophosphorus pesticides in whole blood by GC-MS-μECD with forensic purposes. Retrieved from [Link]

  • PubMed. (2018). Long-Term Stability of Human Plasma Metabolites During Storage at -80 °C. Retrieved from [Link]

  • PubMed. (2012). New analytical method for sensitive quantification of urinary 3-methyl-4-nitrophenol to assess fenitrothion exposure in general population and occupational sprayers. Retrieved from [Link]

  • MDPI. (2023). Time-Resolved Fluorescence Spectroscopy of Blood, Plasma and Albumin as a Potential Diagnostic Tool for Acute Inflammation in COVID-19 Pneumonia Patients. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]

  • PubMed. (2023). Acetylcholinesterase Inhibition in Rats and Humans Following Acute Fenitrothion Exposure Predicted by Physiologically Based Kinetic Modeling-Facilitated Quantitative In Vitro to In Vivo Extrapolation. Retrieved from [Link]

  • gmp-compliance.org. (2013). Bioanalytical Method Validation: What does the FDA expect?. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple Determination of 22 Organophosphorous Pesticides in Human Blood Using Headspace Solid-Phase Microextraction and Gas Chromatography with. Retrieved from [Link]

  • PubMed Central. (2022). Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood. Retrieved from [Link]

  • PubMed Central. (2025). Proteomic Identification of Plasma Biomarkers of Response to IL‐5 Inhibitor Biologics in Healthy Subjects. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Measurement of Plasma Nitrite by Chemiluminescence. Retrieved from [Link]

  • PubMed Central. (2023). Plasma biomarkers of endothelial function, inflammation and oxidative stress in individuals with non‐freezing cold injury. Retrieved from [Link]

  • PubMed. (2021). Effects of storage conditions on the stability and distribution of clinical trace elements in whole blood and plasma: Application of ICP-MS. Retrieved from [Link]

  • Agilent. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Biomarker Qualification: Evidentiary Framework. Retrieved from [Link]

  • ScienceDirect. (n.d.). Analytical methods for human biomonitoring of pesticides. A review. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing Fenitrooxon During Sample Storage

Welcome to the technical support guide for ensuring the stability of Fenitrooxon in your analytical samples. As researchers and scientists, maintaining sample integrity from collection to analysis is paramount for genera...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for ensuring the stability of Fenitrooxon in your analytical samples. As researchers and scientists, maintaining sample integrity from collection to analysis is paramount for generating reliable and reproducible data. Fenitrooxon, the active oxon metabolite of the organophosphorus insecticide Fenitrothion, is notoriously unstable, particularly in aqueous matrices. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you mitigate degradation and ensure the accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: Why is Fenitrooxon so unstable compared to its parent compound, Fenitrothion?

A1: The instability lies in the chemical structure. Fenitrothion is a phosphorothioate, containing a phosphorus-sulfur double bond (P=S). Fenitrooxon is its oxon analogue, featuring a phosphorus-oxygen double bond (P=O). This P=O bond makes the phosphorus atom more electrophilic (electron-deficient), rendering Fenitrooxon significantly more susceptible to nucleophilic attack, primarily by water (hydrolysis). This inherent reactivity is why it's the active, but also the more transient, form of the insecticide.

The primary degradation pathway for Fenitrooxon is hydrolysis, which breaks the ester linkage, yielding 3-methyl-4-nitrophenol and dimethyl phosphate.[1] This process is significantly influenced by pH and temperature.

Fenitrooxon_Degradation cluster_conditions Influencing Factors Fenitrooxon Fenitrooxon (Unstable P=O bond) H2O H₂O (Hydrolysis) Fenitrooxon->H2O Products 3-methyl-4-nitrophenol + Dimethyl phosphate H2O->Products pH & Temp Dependent pH High pH (Alkaline) Temp High Temperature

Caption: Hydrolytic degradation of Fenitrooxon.

Q2: My Fenitrooxon concentrations are decreasing in aqueous samples. What are the most likely causes and immediate remedies?

A2: This is a classic stability issue driven by hydrolysis. The two most critical factors to control are pH and temperature .

  • Causality - The Role of pH: Hydrolysis of organophosphates like Fenitrooxon is base-catalyzed. As the pH increases above neutral, the rate of degradation accelerates dramatically. Fenitrothion, the parent compound, is relatively stable in acidic to neutral conditions but becomes less stable in alkaline conditions.[2] Its oxon analog, Fenitrooxon, is even more sensitive to this effect.

  • Causality - The Role of Temperature: Chemical reactions, including degradation, proceed faster at higher temperatures. An increase of just 10°C can sometimes double the rate of degradation.[3] Storing samples at room temperature, even for a short period, can lead to significant losses.

Immediate Corrective Actions:

  • Acidify your samples: The most effective immediate action is to lower the pH. Adjust the sample pH to a range of 3-5 immediately after collection.

  • Refrigerate or Freeze: Immediately cool the samples. Refrigeration at ~4°C is mandatory. For long-term storage (beyond 48 hours), freezing at -20°C or lower is strongly recommended.[4]

Q3: What specific acid and concentration should I use for preservation, and are there any analytical risks?

A3: For acidifying aqueous samples, high-purity sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are common choices.

  • Recommended Protocol: Add a 1:1 solution of sulfuric acid (H₂SO₄) dropwise to your sample, mixing thoroughly and checking the pH with a calibrated meter until a stable pH of ~3.5 is reached.

  • Self-Validation and Risk Mitigation: The primary risk of acidification is interference with your analytical method, particularly with chromatography.

    • Blank Analysis: Always prepare a matrix blank (e.g., deionized water) and acidify it in the same manner as your samples. Run this blank to ensure no interfering peaks are introduced by the acid at the retention time of Fenitrooxon.

    • GC/MS Considerations: While less common, highly acidic samples can degrade certain GC columns over time. Ensure your sample preparation/extraction method neutralizes the sample before injection.

    • LC-MS/MS Considerations: The mobile phase composition is critical. If using a mobile phase with a significantly different pH, the injected sample's acidity could distort peak shape. Modern buffered mobile phases usually mitigate this, but it's a factor to be aware of. The addition of formic acid to the mobile phase is a common practice in LC-MS/MS analysis of similar compounds, which can help ensure compatibility.[5]

Q4: How long can I realistically store my samples once preserved?

A4: The viable storage time depends entirely on the storage conditions (matrix, pH, temperature). While specific half-life data for Fenitrooxon is less common than for its parent, we can infer its stability from data on Fenitrothion and other organophosphates. Fenitrothion's half-life can range from days to months depending on the conditions.[6] Fenitrooxon will be shorter.

Data Summary: Factors Influencing Organophosphate Stability

ParameterConditionEffect on StabilityRationale
pH Alkaline (pH > 7)Decreases Significantly Base-catalyzed hydrolysis is the primary degradation pathway.[2][6]
Acidic (pH < 5)Increases Significantly Slows the rate of hydrolysis.[6]
Temperature Ambient (~25°C)Poor Accelerates degradation reactions. A 10°C rise can double the reaction rate.[3]
Refrigerated (~4°C)Good (Short-term) Slows degradation kinetics. Recommended for storage up to 48-72 hours.[7]
Frozen (≤ -20°C)Excellent (Long-term) Drastically reduces molecular motion and reaction rates, providing the best long-term stability.[4]
Light UV/SunlightDecreases Photolysis can be a significant degradation pathway for Fenitrothion and its metabolites.[6]

For maximum confidence, a stability study in your specific sample matrix is recommended. Spike a known concentration of Fenitrooxon into your matrix, store it under the proposed conditions, and analyze aliquots at time points (e.g., 0, 24h, 48h, 1 week, 1 month) to determine the actual degradation rate.

Troubleshooting Guide & Protocols

Scenario: Inconsistent Fenitrooxon results from soil/sediment samples.

This often points to issues with both storage and extraction efficiency, which are interlinked.

  • Problem: Fenitrooxon can bind to soil particles and be subject to microbial degradation.[1][8] Inconsistent storage temperatures can alter both chemical and biological degradation rates.

  • Solution Workflow:

Soil_Troubleshooting start Sample Collection freeze Flash freeze in field (if possible) or place on dry ice immediately. start->freeze store Store at ≤ -20°C in airtight amber glass jars. freeze->store homogenize Homogenize sample while still frozen or partially thawed. store->homogenize extract Extract immediately using validated method (e.g., QuEChERS, Soxhlet). homogenize->extract analyze Analyze Extract extract->analyze

Sources

Optimization

Troubleshooting low recovery rates of Fenitrooxon in water samples

Technical Support Center: Troubleshooting Low Recovery of Fenitrooxon in Water Samples Executive Summary Fenitrooxon (the oxygen analog of Fenitrothion) presents a unique analytical challenge compared to its parent thion...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Low Recovery of Fenitrooxon in Water Samples

Executive Summary

Fenitrooxon (the oxygen analog of Fenitrothion) presents a unique analytical challenge compared to its parent thion. While Fenitrothion is relatively non-polar (LogKow ~3.3), Fenitrooxon is significantly more polar and chemically reactive. Low recovery rates are rarely due to a single factor; they typically result from a "perfect storm" of alkaline hydrolysis during transport , breakthrough on non-polar SPE phases , and thermal artifacts during GC analysis .

This guide moves beyond generic advice to address the specific physicochemical mechanisms driving Fenitrooxon loss.

Part 1: Diagnostic Troubleshooting (Q&A)

Category 1: Sample Preservation & Pre-Analytical Stability

Q: My Fenitrooxon spikes are disappearing before I even extract them. Is it hydrolysis? A: Likely, yes. Fenitrooxon is an organophosphate oxon, which is inherently more susceptible to alkaline hydrolysis than the parent thion.

  • Mechanism: At pH > 8 (common in surface waters with algal bloom or specific groundwaters), the phosphate ester bond cleaves rapidly, yielding 3-methyl-4-nitrophenol.

  • The Fix: You must acidify samples immediately upon collection. Adjust to pH 4.0–5.0 using 6M HCl or H₂SO₄. Do not drop below pH 3, as acid-catalyzed hydrolysis can occur over long storage periods.

  • Critical Check: If your water contains residual chlorine (tap water), you have a secondary problem. Chlorine is a strong oxidant that converts Fenitrothion into Fenitrooxon. If you are monitoring the oxon specifically, you must quench chlorine with Ascorbic Acid (50 mg/L) or Sodium Thiosulfate (80 mg/L) before acidification to prevent artificial formation or degradation.

Q: I see variable recovery between glass and plastic containers. A: Fenitrooxon is less lipophilic than Fenitrothion but still possesses a hydrophobic aromatic ring.

  • Mechanism: It can adsorb to Low-Density Polyethylene (LDPE) container walls. Conversely, glass surfaces (silanols) can be active if not deactivated.

  • The Fix: Use Amber Silanized Glass bottles. If plastic is mandatory, use high-density materials (HDPE) or PTFE-lined caps, but glass is the gold standard for organophosphates.

Category 2: Extraction Efficiency (SPE)

Q: I am using C18 cartridges and getting <60% recovery. Why? A: This is a classic polarity mismatch.

  • Mechanism: Fenitrooxon is more polar than Fenitrothion. On a standard C18 silica-based cartridge, the "breakthrough volume" for the oxon is significantly lower than for the parent. If you load >500mL of water, the oxon likely elutes during the loading step.

  • The Fix: Switch to a Polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent (e.g., Oasis HLB or Strata-X). These sorbents have a specific surface area (~800 m²/g) and a copolymer structure (divinylbenzene/N-vinylpyrrolidone) that retains polar metabolites even when the sorbent dries out.

  • Protocol Adjustment: If you must use C18, do not add methanol to the sample before loading (keep organic content <1%) and reduce sample volume to 250mL.

Category 3: Instrumental Analysis (GC vs. LC)

Q: My GC-MS results show high Fenitrooxon levels in the Fenitrothion standard. Is my standard contaminated? A: Probably not. You are likely creating the oxon inside your injector.

  • Mechanism: Organophosphorothioates (P=S) undergo thermal oxidative desulfuration to oxons (P=O) at temperatures >150°C. If your GC inlet is set to 250°C, you are manufacturing Fenitrooxon in situ. This leads to false positives and erratic quantification.

  • The Fix:

    • Switch to LC-MS/MS (Preferred): Electrospray Ionization (ESI) operates at essentially ambient temperature regarding chemical bonds, eliminating thermal conversion.

    • If GC is mandatory: Use a Cool On-Column (COC) injector or a PTV (Programmed Temperature Vaporizing) inlet. Start the injection cold (e.g., 60°C) and ramp rapidly only after the analyte is on the column.

Part 2: Recommended Analytical Protocol

Method: Solid Phase Extraction (SPE) followed by LC-MS/MS Target: Fenitrooxon (and parent Fenitrothion) in Surface Water

Sample Preparation
  • Collection: Collect 500 mL in Amber Silanized Glass.

  • Preservation: Add 25 mg Ascorbic Acid (to quench Cl) + HCl to pH 4.0–5.0. Store at 4°C. Extract within 7 days.

SPE Extraction (Polymeric HLB)
StepActionCritical Note
Cartridge Polymeric HLB (200 mg / 6 mL)Do not use standard C18.
Condition 5 mL Methanol
Equilibrate 5 mL Reagent Water (pH 4)Match pH to sample.
Load Load 500 mL sample at 5–10 mL/minFast loading causes breakthrough.
Wash 5 mL 5% Methanol in WaterRemoves salts/humics without eluting oxon.
Dry Vacuum for 10–15 minsCritical to remove residual water.
Elute 2 x 3 mL Methanol (or MTBE/Methanol 90:10)Soak for 1 min before drawing vacuum.
Concentrate N₂ blowdown to dryness (Ambient Temp)Do not heat >35°C .
Reconstitute 1 mL Methanol/Water (50:50)Match mobile phase initial conditions.
LC-MS/MS Parameters
  • Column: C18 (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Ionization: ESI Positive Mode.

MRM Transitions (Example):

  • Fenitrothion:[1][2][3][4][5][6][7][8] 278.0 → 125.0 (Quant), 278.0 → 109.0 (Qual)

  • Fenitrooxon:[3][4][5][8] 262.0 → 230.0 (Quant), 262.0 → 122.0 (Qual)

Part 3: Data & Visualization

Table 1: Physicochemical Comparison
PropertyFenitrothion (Parent)Fenitrooxon (Metabolite)Impact on Analysis
Structure P=S BondP=O BondP=O is more polarized, increasing water solubility.
LogKow ~3.3~2.0 (Est)Oxon elutes earlier; higher breakthrough risk on C18.
Hydrolysis Stable at pH 5-7Unstable at pH >8Oxon requires strict pH control (pH 4-5).
Thermal Degrades >150°CThermally LabileGC analysis risks degradation; LC-MS preferred.
Diagram 1: Troubleshooting Logic Flow

TroubleshootingFlow Start Start: Low Recovery of Fenitrooxon CheckAnalysis 1. Check Analysis Method Start->CheckAnalysis IsGC Is it GC-MS? CheckAnalysis->IsGC ThermalIssue Thermal Degradation/Conversion Switch to LC-MS or Cool Inlet IsGC->ThermalIssue Yes CheckPreservation 2. Check Preservation IsGC->CheckPreservation No IsAlk Is pH > 7? CheckPreservation->IsAlk Hydrolysis Alkaline Hydrolysis Acidify to pH 4-5 IsAlk->Hydrolysis Yes CheckSPE 3. Check Extraction IsAlk->CheckSPE No IsC18 Using C18 Cartridge? CheckSPE->IsC18 Breakthrough Polarity Breakthrough Switch to Polymeric HLB IsC18->Breakthrough Yes Success Recovery Optimized IsC18->Success No

Caption: Step-by-step diagnostic logic for identifying the root cause of Fenitrooxon loss.

Diagram 2: Environmental & Thermal Transformation Pathway

Transformation Fenitrothion Fenitrothion (Parent) (P=S Bond) Fenitrooxon Fenitrooxon (Analyte) (P=O Bond) Fenitrothion->Fenitrooxon Oxidation (Chlorine) or Thermal (GC Injector) TCP 3-Methyl-4-Nitrophenol (Hydrolysis Product) Fenitrothion->TCP Slow Hydrolysis Fenitrooxon->TCP Alkaline Hydrolysis (pH > 8)

Caption: Transformation pathways showing how Fenitrooxon is both formed (oxidation) and lost (hydrolysis).

References

  • World Health Organization (WHO). (2004). Fenitrothion in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (1995). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Fenitrooxon Compound Summary. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). (2003). Fenitrothion Review Technical Report. Retrieved from [Link]

  • University of Hertfordshire. (2023). Pesticide Properties DataBase (PPDB): Fenitrothion. Retrieved from [Link]

Sources

Troubleshooting

Enhancing sensitivity for trace level Fenitrooxon detection

Technical Support Center: Trace Level Fenitrooxon Detection Executive Summary Fenitrooxon (the oxygen analog of Fenitrothion) represents a critical analytical challenge. Unlike its parent thion-compound, Fenitrooxon is s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Trace Level Fenitrooxon Detection

Executive Summary

Fenitrooxon (the oxygen analog of Fenitrothion) represents a critical analytical challenge. Unlike its parent thion-compound, Fenitrooxon is significantly more polar and is a potent acetylcholinesterase (AChE) inhibitor (up to


 times more potent than Fenitrothion). Standard protocols optimized for non-polar organophosphates often yield poor recovery or insufficient sensitivity for Fenitrooxon at trace (ng/L or ppt) levels.

This guide addresses the three most common failure modes in trace detection: Matrix Suppression (LC-MS/MS) , Enzyme Instability (Biosensors) , and Electrode Fouling (Electrochemical Sensing) .

Module 1: Sample Preparation & Matrix Effects

The Foundation of Sensitivity

Q: I am seeing low recovery rates (<60%) for Fenitrooxon in water samples using C18 SPE cartridges, while Fenitrothion recovery is fine. Why?

A: This is a classic polarity mismatch. The Cause: Fenitrooxon possesses a P=O double bond, making it significantly more polar than Fenitrothion (P=S). Standard C18 silica-based sorbents often fail to retain the oxon metabolite effectively if the sample pH is not controlled or if the cartridge is dried excessively. The Solution: Switch to a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent. These copolymers (e.g., divinylbenzene-co-N-vinylpyrrolidone) retain polar metabolites even if the bed runs dry.

Protocol Adjustment:

  • Conditioning: 3 mL MeOH followed by 3 mL Milli-Q water.

  • Loading: Adjust sample pH to 7.0 ± 0.2. Load at 2-3 mL/min.

  • Washing: Use 5% Methanol in water (removes salts without eluting the oxon).

  • Elution: Use Acetonitrile/Methanol (1:1 v/v). Crucial: Do not use pure hexane or non-polar solvents for elution.

Q: In LC-MS/MS, my Fenitrooxon signal is suppressed in river water samples.

A: You are experiencing Ion Suppression from co-eluting humic acids. The Fix: Implement an Isotope Dilution strategy.

  • Spike samples with Fenitrooxon-d6 (deuterated internal standard) prior to extraction.

  • The mass spectrometer will compensate for matrix effects because the suppression affects the analyte and the isotopologue equally.

Module 2: Biosensor Optimization (AChE Inhibition)

Leveraging Biological Potency

Q: My AChE biosensor shows high background noise and signal drift. How do I stabilize the baseline?

A: Signal drift usually stems from enzyme leaching or electrode surface instability. The Cause: Physical adsorption of AChE is weak. Over time, the enzyme desorbs into the buffer, causing a loss of catalytic current (baseline drift). The Solution: Implement a Chitosan-Crosslinking protocol. Chitosan provides a biocompatible microenvironment, while Glutaraldehyde (GA) covalently anchors the enzyme.

Self-Validating Protocol (Enzyme Immobilization):

  • Mix: 1 mg/mL AChE solution with 0.5% Chitosan (in 1% Acetic Acid).

  • Crosslink: Add 5 µL of 0.5% Glutaraldehyde.

  • Deposit: Drop-cast 5 µL onto the electrode surface.

  • Validation Step: Measure the amperometric response to 1 mM Acetylcholine (ACh) repeatedly. If the signal decreases by >5% over 10 scans, the crosslinking density is insufficient.

Q: I am getting false negatives (no inhibition) even at 10 ppb.

A: Your incubation time is likely too short, or the pH is incorrect.

  • Mechanism: Fenitrooxon inhibits AChE by phosphorylating the serine residue in the active site. This is a time-dependent reaction.

  • Optimization: Increase incubation time to 10–15 minutes before adding the substrate (Acetylcholine). Ensure pH is strictly 7.4 ; AChE activity drops sharply below pH 6.5.

AChE_Mechanism cluster_0 Normal Operation (Signal Generation) cluster_1 Inhibition Mode (Detection) ACh Acetylcholine (Substrate) AChE_Active AChE Enzyme (Active) ACh->AChE_Active No_Signal Reduced Current (Signal Low) ACh->No_Signal Product Thiocholine + Acetate AChE_Active->Product AChE_Blocked Phosphorylated AChE (Inactive) AChE_Active->AChE_Blocked Signal Oxidation Current (Signal High) Product->Signal Fenitrooxon Fenitrooxon (Analyte) Fenitrooxon->AChE_Active Phosphorylation (10-15 min incubation) AChE_Blocked->ACh No Reaction

Caption: Mechanism of AChE inhibition. Fenitrooxon permanently binds to the active site, preventing substrate hydrolysis and reducing the electrochemical signal.

Module 3: Advanced Electrochemical Sensing

Pushing the Limits of Detection (LOD)

Q: How can I lower my LOD from


M to pM levels? 

A: You must increase the effective surface area and electron transfer rate using nanomaterials. Recommendation: Incorporate Ti3C2Tx MXene or Reduced Graphene Oxide (rGO) nanocomposites.

  • Why: These 2D materials offer exceptional conductivity and a high surface-to-volume ratio for high-density enzyme loading.

  • Data: Recent studies indicate that MXene-modified electrodes can achieve LODs in the femtomolar (

    
     M)  range due to synergistic conductivity.
    

Comparative Performance Table:

Electrode ModifierLinear RangeLimit of Detection (LOD)Stability (Weeks)
Bare Glassy Carbon (GCE)


M

M
< 1
CNT/GCE


M

M
2–3
MXene (Ti3C2Tx)/GCE


M

M
> 4
rGO/AuNPs


M

M
3

Q: My electrode fouls after analyzing fruit juice samples.

A: Fruit juice contains ascorbic acid and proteins that passivate the electrode. The Fix: Use a Nafion outer layer.

  • Apply a thin layer (0.5%) of Nafion over your nanomaterial sensor. Nafion is a cation-exchange polymer that repels anionic interferents (like Ascorbate) while allowing cationic species (like Thiocholine, the product of AChE reaction) to permeate.

Module 4: Troubleshooting Logic Tree

Use this decision matrix to diagnose sensitivity issues in your experimental workflow.

Troubleshooting_Tree Start Problem: Low Sensitivity / High LOD Check_Matrix Is the sample a complex matrix? (River water, Juice) Start->Check_Matrix Yes Yes Check_Matrix->Yes Yes No No Check_Matrix->No No (Standard Solution) SPE_Check Check Extraction Efficiency Yes->SPE_Check Sensor_Check Check Sensor Response No->Sensor_Check HLB Switch to HLB Sorbent (Polarity Mismatch) SPE_Check->HLB Using C18? IonSup Check Ion Suppression. Use Deuterated Std. SPE_Check->IonSup Using LC-MS? Incubation Optimize Incubation Time (>10 mins) Sensor_Check->Incubation Biosensor? Surface Modify Surface: Use MXene/rGO/AuNPs Sensor_Check->Surface Electrochem? Enzyme Improve Immobilization (Chitosan/GA Crosslink) Sensor_Check->Enzyme Drifting Baseline?

Caption: Diagnostic workflow for identifying the root cause of low sensitivity in Fenitrooxon detection.

References

  • USGS National Water Quality Laboratory. (2023). Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography—Tandem Mass Spectrometry (Method O-4442-23).[1] U.S. Geological Survey. Link

  • Zhang, H., et al. (2024).[2] Highly conductive Ti3C2 MXene-supported CoAl-layered double hydroxide nanosheets for ultrasensitive electrochemical detection of organophosphate pesticide fenitrothion.[2] Microchimica Acta.[2] Link

  • Yola, B. B., et al. (2024).[2] Electrochemical determination of fenitrothion pesticide based on ultrathin manganese oxide nanowires/molybdenum titanium carbide MXene ionic nanocomposite and molecularly imprinting polymer.[2] Microchimica Acta.[2] Link

  • Catalina Rodríguez, et al. (2022). Highly Sensitive Fluorescent Biosensor Based on Acetylcholinesterase and Carbon Dots–Graphene Oxide Quenching Test. Frontiers in Environmental Science. Link

  • Agilent Technologies. (2020). Comprehensive LC/MS/MS Workflow of Pesticide Residues in Food using the Agilent 6470 Triple Quadrupole LC/MS System. Agilent Application Notes. Link

Sources

Optimization

Advanced Troubleshooting: Eliminating Column Contamination in Fenitrooxone (Fenitrooxon) Serial Analysis

Content Type: Technical Support Center / Troubleshooting Guide Target Analyte: Fenitrooxon (Synonym: Fenitrooxone; CAS: 2255-17-6) Audience: Analytical Chemists, Toxicologists, and drug development scientists. The Core C...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support Center / Troubleshooting Guide Target Analyte: Fenitrooxon (Synonym: Fenitrooxone; CAS: 2255-17-6) Audience: Analytical Chemists, Toxicologists, and drug development scientists.

The Core Challenge: Why Fenitrooxone "Sticks"

The Scenario: You are running serial analyses of Fenitrooxone (the oxygen analog of Fenitrothion) in biological or environmental matrices. After 10–20 injections, you notice "ghost peaks" in your blanks, rising backpressure, or retention time shifts.

The Chemistry: Unlike its parent compound Fenitrothion (which contains a P=S bond), Fenitrooxone possesses a P=O (phosphoryl) bond . This moiety acts as a strong Lewis base, creating two specific contamination mechanisms:

  • Silanol Binding: The oxygen atom accepts hydrogen bonds from residual silanols on the silica backbone of your C18 column, causing "tailing" and irreversible adsorption.

  • Chelation: The P=O group can chelate with trace metal ions (iron) in the stainless steel frit or column body, creating active sites that trap the analyte and release it slowly in subsequent runs (carryover).

Diagnostic Workflow: Isolate the Source

Before stripping the column, you must confirm the contamination source. "Ghost peaks" are often injector carryover disguised as column contamination.

Interactive Diagnostic Logic

Follow this decision tree to pinpoint the failure mode.

DiagnosticTree Start START: Ghost Peak Detected RunBlank Run Solvent Blank (Standard Injection) Start->RunBlank PeakExists Peak Persists? RunBlank->PeakExists RunNoInj Run 'Zero-Volume' Blank (Gradient only, NO injection) PeakExists->RunNoInj YES Monitor Monitor System PeakExists->Monitor NO (Random artifact) PeakGone Peak Gone? RunNoInj->PeakGone Injector SOURCE: Injector/Needle (Rotor seal or needle wash) PeakGone->Injector YES (It was the needle) Column SOURCE: Column/Mobile Phase (Head of column buildup) PeakGone->Column NO (It is the system/column)

Figure 1: Diagnostic logic tree to distinguish between injector carryover and column contamination.

Remediation: The "Sawtooth" Regeneration Protocol

If the diagnostic confirms column contamination , standard organic washes (100% ACN) are often insufficient for organophosphate oxons. You must break the hydrogen bonding and ionic interactions.

Warning: Disconnect the column from the detector (MS/UV) before running this protocol to prevent source contamination.

The Protocol

Perform this sequence in the reverse direction (backflushing) at 1/2 your standard flow rate.

StepSolvent CompositionVolume (CV)*Function
1 95% Water / 5% ACN (No Buffer)10 CVRemoves buffer salts that may precipitate in organic solvents.
2 100% Acetonitrile20 CVRemoves hydrophobic matrix components.
3 The "Stripper": 50% IPA / 40% Hexane / 10% ACN10 CVCritical Step: Hexane solubilizes non-polar lipids; IPA bridges the polarity gap.
4 100% Isopropanol (IPA)10 CVFlushes out the hexane (immiscible with water).
5 100% Acetonitrile10 CVReturns to standard organic phase.
6 Mobile Phase A (Equilibration)20 CVRe-equilibrates the stationary phase.

*CV = Column Volume. For a standard 4.6 x 150mm column, 1 CV ≈ 1.6 mL.

Visualizing the Wash Cycle

WashCycle Water 1. Aqueous Flush (Salt Removal) ACN1 2. ACN (Hydrophobic) Water->ACN1 Hexane 3. Hexane/IPA (The Stripper) ACN1->Hexane Deep Clean IPA 4. IPA (Bridge) Hexane->IPA Flush Hexane Equil 5. Re-Equilibrate IPA->Equil Equil->Water Next Cycle

Figure 2: The "Sawtooth" solvent cycle for removing stubborn organophosphate oxons.

Prevention: Method Parameters for Serial Analysis

To prevent recurrence during high-throughput screening, adjust your method parameters.

A. Needle Wash Composition

Fenitrooxone is sticky. A standard "Weak/Strong" wash is often inadequate.

  • Recommended Wash: 25% Acetone / 25% Isopropanol / 25% Acetonitrile / 25% Water + 0.1% Formic Acid.

  • Why: Acetone and IPA are chaotic solvents that disrupt the P=O binding to the metal needle better than Methanol.

B. Column Passivation

If you suspect metal chelation (broad peaks), passivate your LC system.

  • Agent: Medronic Acid (5 µM in Mobile Phase A) or periodic flushing with 0.1% Phosphoric Acid (if detection method allows—do not use Phosphoric Acid with MS ).

  • Alternative: Use "Hybrid Surface" (e.g., Waters Premier) or PEEK-lined columns to eliminate metal-analyte contact.

Frequently Asked Questions (FAQ)

Q1: My backpressure spiked after running the wash protocol. Did I ruin the column? A: You likely skipped Step 4 (IPA Flush) . Hexane is immiscible with water. If you went straight from Hexane to an aqueous mobile phase, you created an emulsion inside the pores.

  • Fix: Flush with 100% IPA for 30 minutes, then 100% ACN.

Q2: I see Fenitrooxone carryover even after changing the column. Why? A: The contamination is likely in the rotor seal of your injection valve. Organophosphates can diffuse into the polymeric seal material (Vespel/Tefzel).

  • Fix: Sonicate the injection valve parts in MeOH or replace the rotor seal with a PEEK or ceramic alternative if available.

Q3: Can I use Methylene Chloride (DCM) instead of Hexane? A: Yes, DCM is an excellent solvent for OPs. However, it swells PEEK tubing. If your system utilizes PEEK tubing (common in bio-inert systems), stick to Hexane/IPA. If you have stainless steel plumbing, DCM is acceptable but must be flushed with IPA immediately.

Q4: Why is Fenitrooxon eluting earlier than Fenitrothion? A: This is expected. Fenitrooxon (P=O) is more polar than Fenitrothion (P=S). In Reversed-Phase chromatography, more polar compounds elute first. If retention times shift run-to-run, check your mobile phase pH; the nitro-group makes the molecule sensitive to pH fluctuations.

References

  • PubChem. (n.d.). Fenitrooxone (Compound Summary). National Library of Medicine. Retrieved February 4, 2026, from [Link]

  • Chemass. (n.d.). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2020). Analysis of Organophosphorus Pesticides by HPLC. Retrieved February 4, 2026, from [Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Inter-laboratory Comparison of Fenitrooxon Residue Data

Abstract This guide provides a comprehensive framework for designing, executing, and interpreting an inter-laboratory comparison study for the quantification of Fenitrooxon residues. Fenitrooxon, a key metabolite of the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for designing, executing, and interpreting an inter-laboratory comparison study for the quantification of Fenitrooxon residues. Fenitrooxon, a key metabolite of the organophosphate insecticide Fenitrothion, presents a significant analytical challenge due to its potential toxicity and the low concentration levels typically encountered in environmental and food matrices.[1] Ensuring that analytical data is reliable, accurate, and comparable across different laboratories is paramount for regulatory compliance, food safety, and environmental monitoring. This document details validated analytical methodologies, explains the causal reasoning behind experimental choices, and offers a robust statistical framework for data evaluation, thereby providing researchers and analytical professionals with a self-validating system for assessing and improving laboratory performance.

Introduction: The Imperative for Harmonized Fenitrooxon Analysis

Fenitrothion is a widely used non-systemic insecticide with contact and stomach action.[2] Its metabolic transformation in the environment and biological systems leads to the formation of Fenitrooxon, its more toxic oxygen analog.[1][3] The presence of Fenitrooxon residues, even at trace levels, is a critical concern for public health and environmental safety. Consequently, a plethora of analytical methods have been developed for its detection, primarily relying on chromatographic techniques.[4]

However, the diversity of methodologies, equipment, and laboratory practices can lead to significant variability in reported residue data. An inter-laboratory comparison, or proficiency test (PT), is the most effective mechanism for evaluating the performance of testing laboratories against pre-determined criteria.[5] These studies are essential for:

  • Evaluating and monitoring laboratory performance. [5]

  • Validating and comparing the effectiveness of different analytical methods. [5][6]

  • Identifying analytical biases and sources of error. [5]

  • Building confidence in the accuracy and comparability of data among stakeholders. [7]

This guide is structured to walk through the critical stages of a Fenitrooxon proficiency testing scheme, from the foundational design principles to the intricacies of method selection and data interpretation.

Designing a Robust Inter-Laboratory Comparison Study

The credibility of a proficiency test hinges on its design. According to the International Organization for Standardization (ISO) standards like ISO 17043 and ISO 13528, the process must be meticulously planned and executed.[7][8]

Preparation and Validation of the Test Material

The cornerstone of any proficiency test is the test material itself. It must be homogeneous and stable throughout the duration of the study.[7] For Fenitrooxon, a common food matrix such as tomato purée or barley flour is often selected due to its relevance in residue monitoring programs.[9][10]

Causality in Matrix Selection: The choice of matrix is critical as it dictates the complexity of the sample preparation. High-fat matrices, for instance, require more rigorous clean-up steps than aqueous samples.[11] A well-chosen matrix challenges the laboratory's entire workflow, from extraction efficiency to interference removal.

Workflow for Test Material Preparation:

Test_Material_Workflow start Start: Select Matrix (e.g., Organic Tomato Purée) screen Screen for Contaminants (Ensure Fenitrooxon is absent) start->screen spike Spike with Fenitrooxon (Prepare a stock solution in a suitable solvent) screen->spike homogenize Homogenize Thoroughly (e.g., using a high-shear mixer) spike->homogenize package Package into Aliquots (Inert, sealed containers) homogenize->package h_test Homogeneity Testing (Analyze ≥10 random units in duplicate) package->h_test s_test Stability Testing (Analyze at T=0 and at intervals under storage and shipping conditions) package->s_test distribute Distribute to Participants (With clear instructions and deadlines) h_test->distribute If Homogeneous s_test->distribute If Stable end End distribute->end

Caption: Workflow for preparing and validating proficiency test material.

Establishing the Assigned Value (X)

The "true" or assigned value of the Fenitrooxon concentration is the benchmark against which participant results are judged. This value and its standard uncertainty can be determined by:

  • Formulation: Calculating the concentration based on the weight of the pure Fenitrooxon standard and the mass of the matrix, which is only feasible for simple matrices.

  • Expert Laboratory Analysis: Using a reference method in one or more high-performance laboratories to characterize the material.

  • Consensus Value from Participants: Calculating a robust statistical mean of the results submitted by the participants.[8] This is a common and practical approach, especially for complex matrices.

Comparative Analytical Methodologies

Laboratories employ various methods for pesticide residue analysis. The two most prevalent and powerful approaches for Fenitrooxon are Gas Chromatography (GC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][12] The choice often depends on available instrumentation, matrix type, and required sensitivity.

Method A: Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD)

GC-based methods have long been the standard for organophosphate analysis.[13] The Nitrogen-Phosphorus Detector (NPD) offers excellent sensitivity and selectivity for compounds containing these elements, like Fenitrooxon.

Rationale for GC-NPD: This technique is robust, cost-effective, and well-suited for volatile and thermally stable compounds.[12] The NPD's selectivity minimizes interference from matrix components that do not contain nitrogen or phosphorus, simplifying the clean-up process compared to less selective detectors.

Experimental Protocol: GC-NPD Analysis

  • Sample Extraction (QuEChERS Approach): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective extraction technique.[14][15][16]

    • Weigh 10 g of the homogenized test material into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate).

    • Shake vigorously for 1 minute and centrifuge at >3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a d-SPE tube containing MgSO₄ and a sorbent like Primary Secondary Amine (PSA).

    • Causality: PSA is used to remove organic acids, sugars, and other polar interferences from the extract, while MgSO₄ removes residual water.[17] This "cleanup" step is vital for protecting the GC column and ensuring accurate quantification.[17]

    • Vortex for 30 seconds and centrifuge at >3000 rcf for 5 minutes.

  • GC-NPD Analysis:

    • Transfer the final extract into a GC vial.

    • Inject 1-2 µL into the GC system.

    • GC Conditions (Typical):

      • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).

      • Inlet Temperature: 250°C.

      • Oven Program: Start at 70°C, ramp to 280°C.

      • Detector: NPD at 300°C.

    • Quantify using a matrix-matched calibration curve to compensate for matrix effects.[14]

Method B: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is the modern gold standard for trace-level quantification due to its exceptional sensitivity and selectivity.[9][14]

Rationale for UHPLC-MS/MS: This method can analyze a wider range of compounds, including those that are thermally labile and not suitable for GC. The use of Multiple Reaction Monitoring (MRM) provides two levels of mass filtering (precursor ion and product ion), offering unparalleled selectivity and significantly reducing the likelihood of false positives.[14]

Experimental Protocol: UHPLC-MS/MS Analysis

  • Sample Extraction & Cleanup: Follow the same QuEChERS and d-SPE procedure as described in Section 3.1.

  • UHPLC-MS/MS Analysis:

    • Dilute the final extract with a suitable mobile phase-compatible solvent.

    • Inject into the UHPLC-MS/MS system.

    • UHPLC Conditions (Typical):

      • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

      • Mobile Phase: Gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.[14]

      • Flow Rate: 0.3 mL/min.

    • MS/MS Conditions (Typical):

      • Ionization: Electrospray Ionization, Positive Mode (ESI+).

      • MRM Transitions: At least two transitions should be monitored for confident identification and quantification (e.g., a quantifier and a qualifier ion). The optimization of precursor ions and collision energies is a critical step.[14]

    • Quantify using an internal standard and a matrix-matched calibration curve.

Analytical_Workflow cluster_prep Sample Preparation cluster_gc Method A: GC-NPD cluster_lc Method B: UHPLC-MS/MS weigh 1. Weigh Sample (10g) extract 2. Add Acetonitrile & Salts (QuEChERS Extraction) weigh->extract centrifuge1 3. Shake & Centrifuge extract->centrifuge1 cleanup 4. d-SPE Cleanup (Aliquot with MgSO4/PSA) centrifuge1->cleanup centrifuge2 5. Vortex & Centrifuge cleanup->centrifuge2 final_extract Final Extract centrifuge2->final_extract gc_inject 6a. Inject into GC-NPD final_extract->gc_inject lc_inject 6b. Inject into UHPLC-MS/MS final_extract->lc_inject gc_quant 7a. Quantify vs. Matrix-Matched Standards gc_inject->gc_quant lc_quant 7b. Quantify vs. Internal Standard lc_inject->lc_quant

Caption: Comparative analytical workflows for Fenitrooxon residue analysis.

Data Presentation & Performance Evaluation

After laboratories submit their data, a statistical evaluation is performed to assess performance.

Method Performance Comparison

The table below summarizes the key performance characteristics of the two primary analytical techniques discussed.

ParameterMethod A: GC-NPDMethod B: UHPLC-MS/MSRationale & Causality
Selectivity GoodExcellentMS/MS provides confirmation through specific precursor-product ion transitions, minimizing matrix interference.[14]
Sensitivity (LOQ) Low ppb (e.g., 5-10 ng/g)Sub-ppb (e.g., 0.1-1 ng/g)Mass spectrometers are inherently more sensitive detectors for targeted analysis.[9][17]
Throughput ModerateHighUHPLC offers faster run times compared to traditional GC.
Cost LowerHigherThe initial investment and maintenance for an MS/MS system are significantly higher.[4]
Robustness HighModerateGC systems are often considered more "workhorse" instruments, though modern LC-MS systems are very reliable.
Statistical Analysis of Inter-laboratory Data

The primary tool for scoring laboratory performance in a proficiency test is the z-score .[7][8] It provides a normalized measure of how far a laboratory's result is from the assigned value.

The z-score is calculated as: z = (x - X) / σ

Where:

  • x = the participant's reported result

  • X = the assigned value

  • σ = the standard deviation for proficiency assessment (often determined from a fitness-for-purpose relative standard deviation, e.g., 25%)

Interpretation of z-scores:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance (warning signal)

  • |z| ≥ 3: Unsatisfactory performance (action signal)

Hypothetical Inter-laboratory Comparison Results

The following table presents a hypothetical data set from a proficiency test on a spiked tomato purée sample.

Assigned Value (X): 45.0 µg/kg Standard Deviation for Proficiency (σ): 11.25 µg/kg (based on a 25% RSD)

Laboratory IDAnalytical MethodReported Value (µg/kg)Recovery (%)z-scorePerformance
Lab-01UHPLC-MS/MS47.2104.90.20Satisfactory
Lab-02GC-NPD55.1122.40.90Satisfactory
Lab-03UHPLC-MS/MS40.590.0-0.40Satisfactory
Lab-04GC-ECD68.9153.12.12Questionable
Lab-05UHPLC-MS/MS44.198.0-0.08Satisfactory
Lab-06GC-NPD35.979.8-0.81Satisfactory
Lab-07UHPLC-MS/MS10.322.9-3.08Unsatisfactory

Analysis of Hypothetical Results:

  • Most laboratories using the recommended target methods (UHPLC-MS/MS and GC-NPD) performed well, demonstrating the suitability of these techniques.

  • Lab-04, using a less selective GC-Electron Capture Detector (ECD), showed a high positive bias, indicating a potential co-eluting interference that was incorrectly identified as Fenitrooxon. This highlights the importance of selectivity.

  • Lab-07 reported a result that was drastically low, suggesting a significant systemic error, such as a major mistake in standard preparation, a calculation error, or severe analyte loss during sample preparation. This "Unsatisfactory" result would trigger an immediate internal investigation at Lab-07.

Conclusion and Best Practices

This guide demonstrates that a successful inter-laboratory comparison for Fenitrooxon residue requires a multi-faceted approach grounded in sound scientific principles. The reliability of residue data is not merely an academic exercise; it is a critical component of public health protection.

Key Takeaways for Participating Laboratories:

  • Method Selection is Crucial: Choose a method with adequate sensitivity and, most importantly, selectivity for the matrix . UHPLC-MS/MS is the preferred method for its superior performance, but a well-validated GC-NPD method is also highly effective.

  • Method Validation is Non-Negotiable: Every laboratory must have internal validation data for their method, including linearity, limit of quantification (LOQ), accuracy (recovery), and precision (RSD).[17] Typical acceptance criteria are recoveries between 70-120% with an RSD of ≤20%.[12]

  • Embrace Quality Control: The use of matrix-matched standards, internal standards (for LC-MS/MS), and regular participation in proficiency testing schemes are hallmarks of a trustworthy analytical system.

  • Investigate Poor Performance: A questionable or unsatisfactory z-score should be viewed as an opportunity for improvement. A thorough root-cause analysis is essential to identify and rectify analytical issues.

By adhering to these principles, the scientific community can ensure that data on Fenitrooxon residues is accurate, comparable, and fit for the purpose of safeguarding our food supply and environment.

References

  • Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. (2020). National Institutes of Health (NIH). Available at: [Link]

  • Evaluation of Interlaboratory Comparisons on Quality Testing Towards Pesticide Formulation of beta-Cyfluthrin, Chlorpyrifos, and Profenofos Active Ingredients. (2022). Atlantis Press. Available at: [Link]

  • Korean Proficiency Tests for Pesticide Residues in Rice: Comparison of Various Proficiency Testing Evaluation Methods and Identification of Critical Factors for Multiresidue Analysis. (2023). MDPI. Available at: [Link]

  • Analytical Methodology for Trace Determination of Propoxur and Fenitrothion Pesticide Residues by Decanoic Acid Modified Magnetic Nanoparticles. (2019). National Institutes of Health (NIH). Available at: [Link]

  • Residue levels of malathion and fenitrothion and their metabolites in postharvest treated barley during storage and malting. (2004). ResearchGate. Available at: [Link]

  • Fenitrooxon | C9H12NO6P | CID 16738. PubChem, National Institutes of Health (NIH). Available at: [Link]

  • Pesticide Residues (multi-residues) in Tomato Purée Proficiency Test. (n.d.). Fapas. Available at: [Link]

  • Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. United States Environmental Protection Agency (EPA). Available at: [Link]

  • Evaluation of Interlaboratory Comparisons on Quality Testing Towards Pesticide Formulation of beta-Cyfluthrin, Chlorpyrifos, and Profenofos Active Ingredients. (2024). Indonesian Journal of Chemical Studies. Available at: [Link]

  • Fenitrothion (Ref: OMS 43). AERU, University of Hertfordshire. Available at: [Link]

  • Fenitrothion (EHC 133, 1992). INCHEM. Available at: [Link]

  • Novel DNA Aptameric Sensors to Detect the Toxic Insecticide Fenitrothion. (2022). MDPI. Available at: [Link]

  • Official Methods of Analysis. (2019). AOAC International. Available at: [Link]

  • Validation Report 30. European Union Reference Laboratories for Pesticide Residues. Available at: [Link]

  • Validation and interlaboratory comparison of anticoagulant rodenticide analysis in animal livers using ultra-performance liquid chromatography–mass spectrometry. (2020). National Institutes of Health (NIH). Available at: [Link]

  • FENITROTHION - Extension Toxicology Network (EXTOXNET). (1996). Oregon State University. Available at: [Link]

  • A comparison of the determination of multiple pesticide residues in fruits, vegetables, and edible fungi using gas chromatography combined with filtration purification and solid-phase extraction. (2024). National Institutes of Health (NIH). Available at: [Link]

Sources

Comparative

A Researcher's Guide to the Reproducibility of Fenitrooxone AChE Inhibition IC50 Values

For researchers in toxicology, pharmacology, and drug development, the accurate and reproducible determination of a compound's inhibitory potency is paramount. The half-maximal inhibitory concentration (IC50) is a corner...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in toxicology, pharmacology, and drug development, the accurate and reproducible determination of a compound's inhibitory potency is paramount. The half-maximal inhibitory concentration (IC50) is a cornerstone metric for this purpose. This guide provides an in-depth analysis of the factors influencing the reproducibility of acetylcholinesterase (AChE) inhibition IC50 values for Fenitrooxone, the active metabolite of the organophosphate insecticide Fenitrothion. By understanding the nuances of the assay methodology and the inherent variability in biological systems, researchers can enhance the reliability and comparability of their data.

The Critical Role of Reproducible IC50 Values

Fenitrooxone exerts its toxic effect by inhibiting AChE, an essential enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine.[1][2] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of nerve signaling and potentially severe health effects. The IC50 value quantifies the concentration of Fenitrooxone required to inhibit 50% of AChE activity, serving as a key indicator of its potency. Consistent and reproducible IC50 values are crucial for:

  • Risk Assessment: Accurately determining the potential toxicity of Fenitrooxone to humans and other non-target organisms.

  • Drug Development: In the context of developing antidotes or therapies for organophosphate poisoning, reliable IC50 values are essential for evaluating the efficacy of candidate molecules.

  • Regulatory Compliance: Ensuring that data submitted to regulatory agencies are robust and comparable across different laboratories.

Unraveling the Mechanism of AChE Inhibition by Fenitrooxone

Fenitrooxone is an organophosphate that acts as an irreversible inhibitor of AChE. The mechanism involves the phosphorylation of a serine residue within the active site of the enzyme. This covalent modification renders the enzyme non-functional, preventing it from hydrolyzing acetylcholine.

cluster_0 Normal AChE Function cluster_1 AChE Inhibition by Fenitrooxone Acetylcholine Acetylcholine AChE_active Active AChE Acetylcholine->AChE_active Binds to active site Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate Hydrolysis AChE_inhibited Inhibited AChE (Phosphorylated) Fenitrooxone Fenitrooxone Fenitrooxone->AChE_active Covalently binds to serine residue No_hydrolysis Acetylcholine Accumulates AChE_inhibited->No_hydrolysis No Hydrolysis

Caption: Mechanism of AChE inhibition by Fenitrooxone.

Comparing Fenitrooxone AChE Inhibition IC50 Values: A Look at the Data

SpeciesAChE SourceIC50 (µM)Reference
RatWhole Blood0.95[1]
HumanWhole Blood0.84[1]
RatSelf-prepared Erythrocyte AChE~0.18[1]
HumanRecombinant AChE~0.25[1]

Note: The IC50 values for self-prepared and recombinant AChE are estimated based on the reported fold differences from whole blood IC50 values.[1]

This data reveals two crucial points:

  • Interspecies Similarity: The IC50 values for Fenitrooxone in rat and human whole blood are quite similar (0.95 µM and 0.84 µM, respectively), suggesting a comparable intrinsic sensitivity of the enzyme in these species when measured in a complex biological matrix.[1]

  • Matrix Effect: There is a significant difference in IC50 values when measured in whole blood versus a more purified system (self-prepared erythrocyte AChE or recombinant human AChE).[1] The IC50 values were found to be 5.3-fold and 3.4-fold lower in the purified rat and human systems, respectively.[1] This strongly indicates that components within the blood, such as plasma proteins, may bind to Fenitrooxone, reducing its effective concentration available to inhibit AChE. This "matrix effect" is a major contributor to variability and a critical consideration for assay design and data interpretation.

Achieving Reproducibility: A Standardized Protocol for AChE Inhibition IC50 Determination

To minimize variability and enhance the reproducibility of Fenitrooxone AChE inhibition IC50 values, adherence to a standardized and well-documented protocol is essential. The most widely used method is the colorimetric assay developed by Ellman.[3] The following protocol is a synthesis of best practices derived from multiple authoritative sources.

Principle of the Ellman's Method

The Ellman's assay is an indirect method that measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the AChE activity.

cluster_0 Enzymatic Reaction cluster_1 Colorimetric Detection ATCI Acetylthiocholine (ATCI) AChE AChE ATCI->AChE Substrate Thiocholine Thiocholine AChE->Thiocholine Hydrolysis DTNB DTNB (Colorless) TNB TNB (Yellow) Thiocholine->TNB Reacts with

Sources

Validation

A Comparative Guide to the Correlation Between Fenitrothion Application Rates and Fenitrooxon Residue Formation

Abstract This guide provides a comprehensive technical analysis of the relationship between the application rates of Fenitrothion, a widely used organophosphate insecticide, and the subsequent formation of its highly tox...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical analysis of the relationship between the application rates of Fenitrothion, a widely used organophosphate insecticide, and the subsequent formation of its highly toxic metabolite, Fenitrooxon. Fenitrothion itself is a relatively weak acetylcholinesterase inhibitor, but it undergoes metabolic bioactivation to Fenitrooxon, a potent neurotoxin.[1] Understanding the dynamics of this conversion is critical for assessing environmental risk and ensuring food safety. This document synthesizes data from multiple studies to compare residue formation across various matrices and conditions, details the underlying chemical transformations, and provides a validated experimental protocol for researchers to quantify these compounds accurately.

The Bioactivation of Fenitrothion: Mechanism and Significance

Fenitrothion belongs to the phosphorothioate class of insecticides, characterized by a phosphorus-sulfur double bond (P=S). Its insecticidal efficacy is primarily dependent on its conversion to the corresponding oxon analog, Fenitrooxon, which contains a phosphorus-oxygen double bond (P=O).[1]

Mechanism of Conversion:

The transformation from Fenitrothion to Fenitrooxon is an oxidative desulfuration reaction.[1][2] This process is catalyzed by cytochrome P450 monooxygenases (CYP450s) in biological systems (e.g., insects, mammals) and can also be initiated by environmental factors such as sunlight (photolysis).[1][3] The replacement of the sulfur atom with a more electronegative oxygen atom significantly increases the electrophilicity of the phosphorus atom. This heightened electrophilicity makes Fenitrooxon a much more potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[1][4] Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, causing continuous nerve stimulation, paralysis, and ultimately death in target pests.[1]

The toxicological significance cannot be overstated; the oxon metabolite is substantially more toxic than the parent thion compound. Therefore, residue analysis that only quantifies the parent Fenitrothion may severely underestimate the actual toxic potential of the residues present.

Fenitrothion_Metabolism cluster_activation Bioactivation / Environmental Conversion FNT Fenitrothion (P=S) FNO Fenitrooxon (P=O) (Potent AChE Inhibitor) FNT->FNO Oxidative Desulfuration (CYP450s, Photolysis) Degradation Further Degradation (e.g., Hydrolysis to 3-methyl-4-nitrophenol) FNO->Degradation Metabolism / Hydrolysis

Caption: Metabolic bioactivation of Fenitrothion to its toxic metabolite, Fenitrooxon.

Comparative Analysis of Residue Formation: Experimental Data

The rate and extent of Fenitrooxon formation are not solely dependent on the initial Fenitrothion application rate but are heavily influenced by environmental factors. Key variables include the matrix (e.g., water, soil, plant tissue), pH, temperature, and exposure to ultraviolet (UV) light.[5]

A review of published data reveals the critical role of these factors. For instance, photolysis is a major driver of conversion. In one study, Fenitrothion in seawater exposed to greenhouse conditions degraded to just 8% of its initial concentration over two weeks, whereas in the dark, 55% remained.[3] Another report highlights that Fenitrothion is rapidly photolyzed with a half-life of approximately 3 days.[6] In contrast, hydrolysis in the absence of light is much slower, with half-lives ranging from 17 to 630 days depending on pH and temperature.[3]

The following table summarizes findings from various studies, illustrating the correlation between application methods and residue levels under different conditions.

Study MatrixFenitrothion ApplicationConditionsKey Findings on Fenitrooxon (FNO) FormationCitation
Water (pH 7)0.1 mg/L30°C, Simulated SunlightFenitrooxon was identified as a degradation product, reaching 2.0% of the initial concentration after 30 days.[3]
Rice PlantsFoliar Spray (unspecified rate)Field ConditionsBoth Fenitrothion and Fenitrooxon were identified in chloroform extracts of leaf sheaths and blades.[7]
Stored BarleyEmulsion applied to storage vessel wallsHot weather storage conditionsSignificant (80%) dissipation of parent Fenitrothion was observed. The heat involved in the subsequent malting process further increased the degradation and volatilization of residues.[5]
Cattle (Feed)10, 30, or 100 ppm in diet for 28 daysIn vivo metabolismFenitrooxon residues were below the limit of quantification (0.01 mg/kg) in both milk and cream across all dose groups, indicating rapid metabolism or low-level conversion in cattle.[7][8]
Soil10 ppm at field capacity moisture25°C incubation for 90 daysThe study focused on the biodegradation of the parent compound.[9]

Insights from Comparative Data:

  • Environmental Conversion is Key: Abiotic factors, particularly sunlight, are significant drivers for the conversion of Fenitrothion to Fenitrooxon in environmental matrices like water.[3]

  • Matrix-Dependent Stability: The persistence of Fenitrothion and the formation of Fenitrooxon are highly dependent on the specific matrix. For example, degradation is rapid on stored grains in hot weather.[5]

  • Metabolic Efficiency in Animals: In animal studies, even at high dietary doses, Fenitrooxon did not accumulate to detectable levels in milk or cream, suggesting efficient metabolic processes that either prevent significant oxon formation or rapidly degrade it.[7][8]

  • Low Expectation in Food: The FAO/WHO Joint Meeting on Pesticide Residues (JMPR) concluded that Fenitrooxon is expected to occur in foods in only small amounts, leading to a residue definition that includes only the parent compound.[6]

Validated Protocol for Residue Analysis

To accurately assess the risk associated with Fenitrothion use, a robust and validated analytical method capable of quantifying both the parent compound and its oxon metabolite is essential. The following protocol outlines a standard workflow based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique.

Causality in Protocol Design: The choice of each step is critical for ensuring accuracy. Acetonitrile is selected for extraction due to its effectiveness in extracting a wide range of pesticide polarities from complex matrices. Solid-phase extraction (SPE) is employed as a cleanup step to remove interfering matrix components (e.g., pigments, lipids) that could suppress the analyte signal in the mass spectrometer. The use of an LC-MS/MS system provides definitive identification and quantification, even at trace levels, by monitoring specific precursor-to-product ion transitions for each compound.

Protocol_Workflow start 1. Sample Homogenization (e.g., 10g of crop sample) extraction 2. Extraction (Add Acetonitrile, Shake Vigorously) start->extraction centrifuge1 3. Centrifugation (Separate solid debris) extraction->centrifuge1 cleanup 4. Solid-Phase Extraction (SPE) Cleanup (e.g., C18 cartridge to remove interferences) centrifuge1->cleanup evaporation 5. Eluent Evaporation & Reconstitution (Concentrate sample and dissolve in mobile phase) cleanup->evaporation analysis 6. LC-MS/MS Analysis (Inject sample for separation and quantification) evaporation->analysis end 7. Data Interpretation (Quantify FNT & FNO vs. standards) analysis->end

Caption: Experimental workflow for the analysis of Fenitrothion and Fenitrooxon residues.

Step-by-Step Methodology:

  • Sample Preparation and Extraction:

    • Weigh 10 g of a homogenized sample (e.g., soil, crop material) into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile. For fortified samples, spike with known concentrations of Fenitrothion and Fenitrooxon analytical standards at this stage.

    • Add appropriate salting-out agents (e.g., MgSO₄, NaCl) to induce phase separation, consistent with QuEChERS-based methods.

    • Shake vigorously for 5 minutes to ensure thorough extraction of the analytes into the organic layer.

  • Centrifugation:

    • Centrifuge the tube at 4,000 rpm for 5 minutes to pellet solid matrix components.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 1 mL) of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing a d-SPE cleanup sorbent (e.g., a mixture of primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences).

    • Vortex for 1 minute, then centrifuge at 10,000 rpm for 2 minutes.

  • Final Preparation and Analysis:

    • Take the final supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

    • Inject the sample into an HPLC system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Chromatographic Conditions: Use a C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) with a gradient elution of water (with 0.1% formic acid) and acetonitrile.[10]

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode, using Multiple Reaction Monitoring (MRM) to detect specific transitions for Fenitrothion and Fenitrooxon for unambiguous quantification.

  • Data Analysis:

    • Construct calibration curves using analytical standards.

    • Quantify the concentration of Fenitrothion and Fenitrooxon in the samples by comparing their peak areas to the calibration curve.

Conclusion

The correlation between Fenitrothion application and Fenitrooxon residue is complex and multifactorial. While higher application rates provide a larger substrate pool for conversion, the ultimate concentration of the toxic Fenitrooxon metabolite is critically governed by environmental conditions, especially sunlight, and the metabolic capabilities of the local ecosystem or affected organisms. Photodegradation appears to be a more significant pathway for Fenitrooxon formation in the environment than hydrolysis.[3][6] In biological systems, such as livestock, metabolic pathways appear to efficiently detoxify Fenitrothion without significant accumulation of Fenitrooxon.[8]

For researchers in drug development and environmental science, it is imperative to employ analytical methods that can speciate and quantify both the parent compound and its oxon. Relying solely on Fenitrothion data can lead to an incomplete risk assessment. The provided LC-MS/MS protocol offers a reliable, self-validating framework for achieving this comprehensive analysis.

References

  • Title: Fenitrothion (EHC 133, 1992) Source: Inchem.org URL: [Link]

  • Title: Fenitrothion Review Technical Report Source: Australian Pesticides and Veterinary Medicines Authority URL: [Link]

  • Title: FENITROTHION (37) First draft prepared by Trijntje van der Velde-Koerts and Bernadette C. Ossendorp, National Institute of Source: Food and Agriculture Organization of the United Nations URL: [Link]

  • Title: Residue levels of malathion and fenitrothion and their metabolites in postharvest treated barley during storage and malting Source: ResearchGate URL: [Link]

  • Title: Fenitrothion in Drinking-water Source: World Health Organization (WHO) URL: [Link]

  • Title: Draft Review of Fenitrothion - Residues Source: Australian Pesticides and Veterinary Medicines Authority (APVMA) URL: [Link]

  • Title: Biodegradation of fenitrothion in soil Source: PubMed URL: [Link]

  • Title: Isolation and Characterization of Fenitrothion (Organophosphate Insecticide) Degrading Fungi from Paddy Fields Source: Journal of Pure and Applied Microbiology URL: [Link]

  • Title: Analytical Methodology for Trace Determination of Propoxur and Fenitrothion Pesticide Residues by Decanoic Acid Modified Magnetic Nanoparticles Source: PMC - PubMed Central URL: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenitrooxone
Reactant of Route 2
Reactant of Route 2
Fenitrooxone
© Copyright 2026 BenchChem. All Rights Reserved.